Product packaging for Phaseollin(Cat. No.:CAS No. 91110-20-2)

Phaseollin

Cat. No.: B10852554
CAS No.: 91110-20-2
M. Wt: 322.4 g/mol
InChI Key: LWTDZKXXJRRKDG-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaseolin is the major 7S storage globulin found in the seeds of the common bean, Phaseolus vulgaris L., constituting 40-50% of the total seed protein . This glycoprotein is organized into trimeric structures and exhibits molecular heterogeneity due to variations in its subunit composition and glycosylation patterns . This high-purity Phaseolin is intended for research applications. It serves as a critical reagent in nutritional science for studying protein digestibility, amino acid bioavailability, and the impact of food processing on legume proteins . Furthermore, recent in vivo studies highlight its significant research value in chemoprevention, demonstrating strong antioxidant, antigenotoxic, and DNA damage inhibitory effects in models of chemically-induced colon and liver damage . Its potential to reduce the formation of pre-carcinogenic lesions, such as aberrant crypts, makes it a compound of interest for investigating natural chemopreventive agents . Supplied as a purified isolate, our Phaseolin is characterized to ensure consistency for your experimental workflows. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic procedures, in vitro diagnostic use, or consumption by humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B10852554 Phaseollin CAS No. 91110-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTDZKXXJRRKDG-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029664
Record name Phaseolin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-40-6, 91110-20-2
Record name (-)-Phaseollin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13401-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaseolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseollin, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseolin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHASEOLLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHASEOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Architecture and Conformational Dynamics of Phaseolin

Subunit Composition and Heterogeneity (α, β, γ polypeptides)

Phaseolin is predominantly an oligomeric protein, typically existing as a trimer with a molecular weight of approximately 150 kDa. csic.esnih.gov Its composition includes different polypeptide subunits, primarily designated as α and β types, with the occasional identification of γ polypeptides in certain instances. oup.comcsic.es Genetic analyses indicate that phaseolin is encoded by a gene family, and variations in nucleotide sequences contribute to the observed heterogeneity in its polypeptide composition. csic.es Through gene sequencing after signal sequence cleavage, three distinct polypeptides have been identified: two α-type polypeptides consisting of 411 and 412 amino acids, and one β-type polypeptide of 397 amino acids. csic.es The genes encoding α-phaseolin and β-phaseolin exhibit high sequence identity, with a notable difference being an 18-amino acid insertion at the C-terminal region of the α-phaseolin gene. scirp.org

Electrophoretic Variability and Polypeptide Patterns

Electrophoretic techniques, specifically one-dimensional (1D) and two-dimensional (2D) gel electrophoresis (SDS-PAGE and IEF-SDS/PAGE), have been crucial in elucidating the variability and characteristic patterns of phaseolin polypeptides. ucdavis.eduucdavis.edu These methodologies separate proteins based on their molecular weight and/or isoelectric point, allowing for the visualization of the different phaseolin subunits. Studies have documented multiple banding patterns of phaseolin in common bean cultivars and wild accessions, such as the 'S', 'T', and 'C' patterns, which are inherited as single Mendelian units. ucdavis.educsic.es Based on polypeptide composition, over 40 different types of phaseolin have been identified. csic.es Capillary gel electrophoresis (CGE) has also demonstrated the ability to distinguish multiple polypeptide subunit peaks. bibliotekanauki.pl The observed electrophoretic variability is attributed to variations in the nucleotide sequence of the encoding genes and post-translational modifications. csic.es

Here is a table summarizing some of the observed phaseolin types and their general characteristics as revealed by electrophoretic patterns:

Phaseolin TypeObserved inElectrophoretic Pattern Characteristics (General)Source
S ('Sanilac')Cultivated and wild common beans (Mesoamerican)Predominant banding pattern, specific subunit profile. ucdavis.educsic.es
T ('Tendergreen')Cultivated and wild common beans (Andean)Distinct banding pattern compared to 'S'. ucdavis.educsic.es
C ('Contender')Cultivated common beans (Andean)Distinct banding pattern, can have subtypes. ucdavis.educsic.esbibliotekanauki.pl
BWild and cultivated common beans (Colombia, Central America)Novel pattern, similar to some Colombian wild accessions. ucdavis.educsic.es
CHWild common beans (Colombia)Novel pattern. ucdavis.educsic.es
MWild common beans (Middle America)Distinct patterns. csic.es
I ('Inca')Wild common beans (Northern Peru)Novel pattern. ucdavis.edu
J ('Jujuy')Wild common beans (Argentina)Novel patterns. ucdavis.edu
Sb ('S Brazil')Cultivated common beans (Brazil)Minor variant of 'S'. ucdavis.edu
Sd ('S Durango 222')Cultivated common beans (Mexican central highlands)Minor variant of 'S'. ucdavis.edu

Three-Dimensional Structure and Domains

The three-dimensional structure of phaseolin has been elucidated through advanced techniques such as X-ray crystallography. nih.govembopress.orgnih.govproteopedia.orgunimelb.edu.aurcsb.org Phaseolin exists as a trimeric protein, with each constituent polypeptide subunit composed of two structurally similar units. nih.govembopress.org Each of these units is characterized by the presence of a β-barrel domain and an α-helical domain. nih.govembopress.orgunimelb.edu.auproteopedia.org

Canonical Model of 7S (Vicilin) Proteins

Phaseolin is a member of the 7S globulin family, also known as vicilins. oup.comcambridge.orgnih.govresearchgate.net The structural information obtained from phaseolin has been instrumental in proposing a canonical model for the structure of 7S proteins. nih.govproteopedia.org This model posits that 7S proteins share a common fundamental structural fold. The β-barrel domain in phaseolin exhibits a 'jelly-roll' folding topology, a structural motif also observed in viral coat proteins. nih.govembopress.orgunimelb.edu.auproteopedia.org The α-helical domain shows structural similarities to the helix-turn-helix motif found in certain DNA-binding proteins. nih.govembopress.orgunimelb.edu.auproteopedia.org The trimeric structure characteristic of 7S vicilins is typically formed by the non-covalent association of three identical monomeric units, arranged in a flattened triangular shape. sci-hub.se

Relationship to 11S (Legumin) Family

Seed storage proteins are broadly classified into two main groups based on their sedimentation coefficients: 7S globulins (vicilins) and 11S globulins (legumins). nih.govresearchgate.netsci-hub.setandfonline.com Although historically considered distinct, structural studies, particularly those contributing to the canonical model derived from phaseolin, have revealed a closer structural relationship between the 7S and 11S families than previously acknowledged. nih.govproteopedia.org Both families share conserved structural features within their domains. researchgate.net However, 11S proteins typically assemble into hexamers, which are formed by the stacking of two trimeric units, resulting in a larger structure compared to the trimeric 7S proteins. nih.govsci-hub.se Furthermore, legumins generally possess a higher content of sulfur amino acids when compared to 7S globulins. nih.gov

Analysis of Conformational Stability and Interactions

The conformational stability of phaseolin is influenced by a range of factors, including temperature, pH, and the presence of protein perturbants. oup.comnih.govresearchgate.netsci-hub.se Research employing techniques such as differential scanning calorimetry (DSC), intrinsic fluorescence emission spectroscopy, and circular dichroism (CD) has provided valuable insights into the stability and structural alterations of phaseolin under varying conditions. oup.comnih.govresearchgate.netsci-hub.se

Phaseolin demonstrates considerable thermal stability. nih.govresearchgate.net However, the presence of protein perturbants like SDS, urea (B33335), and ethylene (B1197577) glycol can lead to partial denaturation and a reduction in thermal stability. nih.govresearchgate.net Conversely, increasing the concentration of NaCl has been shown to enhance the thermal stability of phaseolin. nih.govresearchgate.net Chaotropic salts, in contrast, cause a decrease in thermal stability. researchgate.net The conformational stability is attributed to the collective contributions of hydrophobic and electrostatic interactions, as well as hydrogen bonding. nih.govresearchgate.net

The protein's conformation is also sensitive to changes in pH. Exposure to highly acidic and alkaline pH conditions can result in the loss of tertiary conformation. oup.com pH changes also impact the composition of ordered secondary structures. oup.com Glycation, a post-translational modification involving the covalent attachment of sugars, can significantly influence phaseolin's conformational properties. Glycation with glucose has been observed to increase the α-helix content and the proportion of highly ordered secondary structures, while also inducing unfolding and subsequent rearrangement of the tertiary conformation. sci-hub.se

Phaseolin engages in interactions with other molecules, including chaperones such as BiP (Binding protein) within the ER, which plays a role in assisting its proper folding and trimer assembly. scirp.orgfrontiersin.org Newly synthesized, unassembled phaseolin polypeptides have been shown to associate with BiP. frontiersin.org

Here is a summary table outlining the effects of various factors on the conformational stability of phaseolin:

FactorEffect on Thermal StabilityEffect on ConformationSource
SDS, Urea, Ethylene Glycol (Perturbants)DecreasePartial denaturation nih.govresearchgate.net
NaClIncrease nih.govresearchgate.net
Chaotropic SaltsDecrease researchgate.net
Highly Acidic/Alkaline pHLoss of tertiary conformation, decreased ordered secondary structure oup.com
Glycation with GlucoseIncrease in thermal denaturation temperature (Td)Increased α-helix and ordered secondary structures, tertiary unfolding and rearrangement sci-hub.se
DTT, N-ethylmaleimideLittle effect nih.govresearchgate.net

Contribution of Hydrophobic and Electrostatic Interactions

Hydrophobic and electrostatic interactions play a significant role in the conformational stability of phaseolin. researchgate.netnih.gov These non-covalent interactions are crucial in maintaining the protein's structure in aqueous solutions. manchester.ac.uk

Research indicates that increasing NaCl concentration can enhance the thermal stability of phaseolin, suggesting the involvement of electrostatic interactions in its stability. researchgate.netnih.gov Conversely, the addition of chaotropic salts can cause a decrease in thermal stability. researchgate.netnih.gov

The surface charge of phaseolin, influenced by pH, also impacts its conformation through electrostatic interactions. oup.comresearchgate.net The zeta potential of phaseolin decreases as pH increases. oup.com Highly acidic and alkaline pH conditions have been shown to induce the loss of tertiary and/or secondary conformation of phaseolin, which is attributed to the varying pattern in electrostatic interactions as the pH shifts from neutral. oup.comresearchgate.net

Hydrophobic interactions contribute to the protein's folding and stability by the tendency of nonpolar regions to minimize contact with water. Urea, a denaturant, can disrupt the hydrogen bonding of water and weaken hydrophobic interactions, facilitating protein unfolding. researchgate.net

Role of Hydrogen Bonding in Structural Integrity

Hydrogen bonding is another key factor contributing to the structural integrity of phaseolin. researchgate.netnih.gov These interactions, formed between polar amino acid residues and with the surrounding solvent, help stabilize the protein's secondary and tertiary structures. bham.ac.uk

Studies investigating the effects of pH on phaseolin conformation suggest that pH-dependent electrostatic interactions can affect hydrogen bond stabilization, thereby altering secondary structure conformations. researchgate.net While research on the direct role of hydrogen bonding within the phaseolin structure is ongoing, studies on other proteins indicate that hydrogen bonds are vital in regulating conformational dynamics and maintaining structural integrity upon ligand binding. bham.ac.ukfrontiersin.org

Disulfide Bond Analysis

Analysis of phaseolin structure indicates that the mature protein is devoid of inter-polypeptide disulfide bonds. researchgate.netnih.gov Studies using reducing agents like dithiothreitol (B142953) (DTT) have shown little effect on the thermal properties of phaseolin, further supporting the absence of inter-polypeptide disulfide bonds. researchgate.netnih.gov

However, it is important to note that while the mature trimer lacks inter-polypeptide disulfide bonds, disulfide bond formation can be relevant in the context of protein processing and modification, such as in engineered fusion proteins. nih.gov For instance, studies involving fusion proteins with phaseolin have explored the role of disulfide bonds in protein retention within the endoplasmic reticulum. nih.gov

Research comparing phaseolin-rich protein products with kidney bean protein isolate has shown that phaseolin-rich fractions contain much lower disulfide bond content. nih.govresearchgate.net

Summary of Structural Interactions in Phaseolin

Interaction TypeContribution to StabilityEvidence
Hydrophobic InteractionsContributes to protein folding and stability by minimizing contact with water.Weakened by denaturants like urea, leading to unfolding. researchgate.net
Electrostatic InteractionsInvolved in maintaining conformational stability, influenced by pH and ionic strength.Thermal stability enhanced by NaCl; loss of conformation at extreme pH due to changes in electrostatic interactions. oup.comresearchgate.netnih.govresearchgate.net
Hydrogen BondingContributes to the stability of secondary and tertiary structures.pH-dependent electrostatic interactions can affect hydrogen bond stabilization. researchgate.net
Disulfide BondsAbsent in the mature inter-polypeptide structure of phaseolin.DTT has little effect on thermal properties; low disulfide bond content in phaseolin-rich fractions. researchgate.netnih.govnih.govresearchgate.net

Genetic Organization and Transcriptional Regulation of Phaseolin Genes

Phaseolin Gene Family Structure

Phaseolin is encoded by a multigene family or cluster in the Phaseolus vulgaris genome. unl.eduucdavis.eduresearchgate.net This gene family is located at a single complex locus. unl.eduresearchgate.netunl.edu

Multigene Locus and Gene Copy Number Variation

The phaseolin multigene family consists of multiple members arranged in tandem at a single locus. unl.eduresearchgate.netunl.edu Early studies using techniques like solution hybridization kinetics and genomic blot hybridization estimated the size of this multigene family to be approximately seven members. unl.eduucdavis.eduresearchgate.netunl.edu However, the exact copy number can vary between different phaseolin types and cultivars. For instance, the 'T' type is estimated to have around 7 genes, the 'S' type about 8, and the 'C' type around 9 genes. ucdavis.edu

Assembling sequencing data for loci with highly repetitive gene sequences, such as those encoding storage proteins, can be challenging. unl.eduresearchgate.netunl.edu The initial assembly of the reference genome (G19833, v1.0) identified unique copies of alpha- and beta-phaseolin genes on chromosome 7, situated approximately 120 kb apart on opposite strands. unl.eduresearchgate.netunl.eduresearchgate.net A subsequent version (v2.1) of the reference genome assembly contains three alpha- and two beta-phaseolin genes. unl.eduresearchgate.netunl.eduresearchgate.net Quantitative PCR (qPCR) studies have estimated the copy number of phaseolin genes to be around eight, with approximately four copies each of beta-phaseolin and alpha-phaseolin genes. researchgate.netunl.edu Discrepancies between genome assemblies and empirical measurements may be attributed to the presence of additional, potentially non-functional, gene copies that are not annotated in the reference genome. researchgate.netunl.edu

Identification of Distinct Gene Subfamilies (e.g., alpha- and beta-types)

The phaseolin multigene family is composed of two distinct subfamilies: alpha- and beta-types. unl.eduucdavis.eduresearchgate.net These subfamilies share a high degree of homology, approximately 98%, which is consistent with their derivation from a common ancestral gene. ucdavis.eduresearchgate.netnih.govoup.com

Regulation of Phaseolin Gene Expression

Phaseolin gene expression is tightly regulated at the transcriptional level, ensuring its accumulation primarily during seed development. researchgate.netresearchgate.netnih.govnih.gov This regulation involves a combination of genetic and epigenetic mechanisms, including chromatin structure and the action of transcription factors. researchgate.netresearchgate.net

Developmental and Tissue-Specific Promoters

The stringent spatial and temporal regulation of phaseolin expression is largely controlled by its promoter regions. pnas.orgwikipedia.orgnih.govfrontiersin.orggoogle.com These promoters are considered strong and seed-specific, making them valuable tools in plant genetic engineering for directing gene expression to seeds. researchgate.netum.ac.irembrapa.br

Studies using transgenic plants have shown that the phaseolin promoter directs high levels of expression during embryogenesis and microsporogenesis, while remaining silent in vegetative tissues. nih.govresearchgate.netum.ac.irresearchgate.net This seed-specific expression pattern is conserved even when the phaseolin gene is introduced into heterologous plant species like tobacco and Arabidopsis. nih.govnih.govpnas.org

The beta-phaseolin promoter, in particular, has been extensively studied and is known for its stringent regulation. researchgate.netum.ac.ir Analysis of the beta-phaseolin promoter has identified key cis-regulatory elements crucial for its seed-specific activity. researchgate.netnih.gov For example, a 295 bp region of the beta-phaseolin promoter is considered relevant for seed-specific expression and contains a Seed Specific Enhancer (SSE) region. researchgate.netum.ac.ir Other important cis-factors include the G-box sequence, which is responsive to abscisic acid (ABA), and RY elements. researchgate.netnih.gov Mutation of the G-box significantly reduces promoter activity, highlighting its critical role. researchgate.netnih.gov

Seed-Specific Expression during Embryogenesis

Phaseolin gene expression is highly active during embryogenesis, particularly in the developing cotyledons. researchgate.netnih.govpnas.orgnih.govfrontiersin.org In Phaseolus vulgaris, phaseolin is first detected in cotyledons around 14 days after flowering, and its accumulation continues for an additional 12 to 14 days. ucdavis.edu The onset, duration, termination, and rate of phaseolin synthesis can be influenced by the plant genotype. ucdavis.edu

The transition from embryogenesis to seed filling, marked by the accumulation of storage compounds including phaseolin, occurs between approximately 10 and 14 days after anthesis (DAA) in P. vulgaris. frontiersin.org Transcriptomic analysis supports this timeline, showing a significant increase in the expression of phaseolin genes starting around 10 DAA and becoming highly upregulated by 18 DAA. frontiersin.org

The regulation of phaseolin expression during embryogenesis involves a two-step process. nih.govpnas.orgnih.gov The first step is a potentiation phase facilitated by factors like PvALF (Phaseolus vulgaris ABI3-like factor), which is seed-specific and developmentally regulated during embryogenesis. nih.govpnas.orgnih.gov PvALF is involved in remodeling the chromatin structure at the phaseolin promoter, making it accessible for transcription. researchgate.netpnas.orgnih.gov The second step is an activation phase mediated by abscisic acid (ABA), which leads to high levels of transcription. nih.govpnas.orgnih.gov While PvALF can induce chromatin remodeling, it does not lead to transcriptional activation in the absence of ABA. pnas.org Conversely, ABA alone does not alleviate the repressive chromatin structure or activate transcription without PvALF. pnas.org This indicates a cooperative interaction between PvALF and ABA in activating phaseolin gene expression during embryogenesis. pnas.org

Interactive Table: Key Cis-Regulatory Elements in Beta-Phaseolin Promoter

ElementLocation (relative to transcription start site)Proposed RoleResearch Finding
Seed Specific Enhancer (SSE)-295 to -227 bpIncreases gene expression in seeds. researchgate.netum.ac.irPart of a 295 bp region relevant for seed-specific expression. researchgate.netum.ac.ir
G-boxNot precisely specified in snippets, but within proximal promoterResponsive to abscisic acid (ABA). researchgate.netnih.govMutation reduces promoter activity significantly (to 2.6%). researchgate.netnih.gov
RY elementsMultiple locations (e.g., -70 to -64, -277 to -271)Mediate high expression in embryos; contribute to cotyledon expression. researchgate.netnih.govProximal RY motif (-70 to -64) bestows hypocotyl expression. researchgate.netnih.gov RY elements at other positions orchestrate radicle-specific repression. nih.gov
CCAAAT boxNot precisely specified in snippets, but within proximal promoterMediate high expression in embryos. researchgate.netnih.govMutation affects expression levels. researchgate.netnih.gov
E-boxNot precisely specified in snippets, but within proximal promoterMay act as a coupling element with G-box; mediates high expression in embryos. researchgate.netnih.govMutation affects expression levels. researchgate.netnih.gov
Vicilin boxNot precisely specified in snippets, but within proximal promoterStrong negative regulatory element. researchgate.netnih.govIdentified through mutagenesis studies. researchgate.netnih.gov
Expression during Microsporogenesis

In addition to its prominent expression during embryogenesis, the phaseolin promoter has also been shown to direct gene expression during microsporogenesis, the process of pollen development. nih.govgoogle.comresearchgate.netnih.gov Studies using transgenic tobacco plants with the beta-phaseolin promoter linked to a reporter gene (like beta-glucuronidase or diphtheria toxin A-chain) have demonstrated activity in pollen and anther tissues. nih.govgoogle.comnih.gov

Experiments involving the diphtheria toxin A-chain gene under the control of the beta-phaseolin promoter resulted in male-sterile plants with degenerated pollen, providing evidence of phaseolin promoter activity during microsporogenesis. nih.govnih.gov While reporter gene expression has been detected in pollen of transgenic plants, phaseolin protein or mRNA has not been found in kidney bean pollen itself, suggesting potential differences in post-transcriptional regulation or sensitivity of detection methods. nih.govoup.com Nevertheless, the evidence from reporter gene studies indicates that expression from the phaseolin promoter is not exclusively confined to seed development but also occurs during pollen formation. nih.govgoogle.comresearchgate.netnih.gov

Absence of Expression in Vegetative Tissues

The complete lack of phaseolin gene expression in vegetative tissues is a hallmark of its regulation. Studies in both common bean and transgenic tobacco have demonstrated that the promoter for the beta-phaseolin storage protein gene (phas) is stringently regulated, with expression being very high during embryogenesis and microsporogenesis but absent in vegetative tissues. wikidata.orgwikipedia.org This stringent silencing in vegetative tissues is linked to the chromatin structure of the phas promoter. guidetopharmacology.orgcenmed.com In leaf and other vegetative tissues, a nucleosome is positioned over the TATA boxes of the promoter, effectively denying access to the TATA-binding protein (TBP), which is essential for transcription initiation. guidetopharmacology.org This repressive chromatin structure contributes significantly to the transcriptional silence observed in vegetative parts of the plant. guidetopharmacology.orgcenmed.com The absence of expression in vegetative tissues is maintained in transgenic tobacco and Arabidopsis, indicating the conserved nature of this regulatory mechanism.

Cis-Regulatory Elements and Their Functional Significance

The promoter region of the phaseolin gene contains several cis-regulatory elements that are critical for its seed-specific and high-level expression. Analysis of the proximal 295 bp of the beta-phaseolin promoter has revealed the presence of more than 20 cis factors that play a role in its high expression and specificity. wikidata.orgwikipedia.org

Seed-Specific Enhancer (SSE)

A notable cis-regulatory element is the Seed-Specific Enhancer (SSE), identified as a 68 bp sequence located between positions -295 and -227 upstream of the transcription start site. wikidata.orgwikipedia.org This element, along with a middle region and the basal promoter, contributes to increased gene expression. wikidata.orgwikipedia.org The SSE is sufficient to drive high levels of seed-specific expression of a reporter gene in transgenic plants. Furthermore, constructs containing two copies of the SSE element showed preferential expression in the endosperm, illustrating the modular nature of the promoter and the contribution of distinct elements to expression in different parts of the seed.

G-box and E-box Motifs

The G-box (5′-CACGTG-3′) and E-box (5′-CACCTG-3′) motifs are important cis-acting elements found within the phaseolin promoter. The G-box is considered a major positive cis-element and is responsive to abscisic acid. wikidata.orgwikipedia.org Mutation of the G-box can lead to a significant reduction in promoter activity. wikidata.orgwikipedia.org The E-box motif may function as a coupling element, potentially necessary to complement G-box-mediated promoter activation, and has been shown to act synergistically with the G-box. wikidata.org Deletion analysis studies have shown that both G-box and E-box motifs are required for high level expression in transgenic Arabidopsis seeds.

RY Motifs and CAAT Box

RY repeat motifs (5′-CATGC/TA-3′) and the CAAT box (5′-CCAAAT-3′ in the Phs promoter) are also crucial cis-elements involved in phaseolin gene regulation. There are four RY repeat motifs in the beta-phaseolin promoter. Deletion analyses have indicated that RY motifs and the CAAT box are required for high level expression in transgenic Arabidopsis seeds. Specific RY elements have been shown to orchestrate expression in different embryonic regions; for instance, a proximal RY motif at -70 to -64 bestows expression in the hypocotyl, while other RY elements contribute to expression in cotyledons. RY elements at positions -277 to -271, -260 to -254, and -237 to -231 have been found to be involved in radicle-specific repression. The CAAT box is responsible for uniform and high-level expression of the phas promoter in the embryo.

ACGTSEED2 Factor

The ACGTSEED2 factor is highlighted as a cis-element that is unique to the phaseolin promoter and plays a major role in the specific expression of genes in bean seeds. wikidata.orgwikipedia.org A single nucleotide polymorphism converting a G-box to an ACGT motif in the proximal promoter is associated with a significant decrease in beta-phaseolin accumulation. This suggests that while the ACGT motif is present, the G-box configuration at this specific location is more effective for high-level expression.

Trans-Acting Factors and Their Role in Activation

Transcriptional regulation of the phaseolin gene involves the interaction of cis-regulatory elements with specific trans-acting factors, primarily transcription factors. A key trans-acting factor is PvALF, a protein from Phaseolus vulgaris that is orthologous to Arabidopsis thaliana ABI3 (ABA INSENSITIVE3). PvALF is vital for transcription from the bean phas promoter. Gene activation is described as a two-step process involving PvALF-dependent potentiation and abscisic acid (ABA)-mediated activation. cenmed.com

PvALF is involved in remodeling the chromatin structure over the TATA region of the phas promoter, making it more accessible for transcription. guidetopharmacology.orgcenmed.com While PvALF can modify chromatin, it does not lead to transcriptional activation in the absence of ABA. cenmed.com ABA is crucial for the activation step, and in the presence of PvALF, ABA treatment results in high levels of expression. cenmed.com This indicates that PvALF facilitates chromatin modification, and ABA then mediates the transcriptional activation. cenmed.com PvALF is known to bind to the promoter, potentially via the RY repeat motifs.

PvALF (ABI3-like Factor) Mediation

PvALF (Phaseolus vulgaris ABI3-LIKE FACTOR) is a seed-specific transcription factor belonging to the plant-exclusive B3 domain-containing VP1/ABI3 family. nih.govresearchgate.netpnas.org It is orthologous to the Arabidopsis thaliana ABI3 protein and is essential for transcription from the bean phaseolin promoter. nih.govpnas.org Ectopic expression of PvALF in vegetative tissues, where it is normally absent, leads to the remodeling of the chromatin architecture over the phaseolin promoter's TATA region. nih.govpnas.org This remodeling makes the promoter more accessible, effectively potentiating it for transcription. nih.govpnas.org However, the presence of PvALF alone does not lead to transcriptional activation; it requires the subsequent action of ABA. nih.govpnas.org PvALF is thought to bind to the phaseolin promoter via RY repeat motifs. researchgate.net

Abscisic Acid (ABA) Responsive Elements

Abscisic acid (ABA) is a plant hormone that plays a crucial role in seed maturation and is involved in the transcriptional activation of phaseolin genes. nih.govnih.govpsu.edu While the phaseolin promoter is not inducible by ABA in vegetative tissues, exogenous ABA treatment stimulates phaseolin gene expression in intact embryos. nih.govnih.gov This ABA-mediated activation is dependent on the prior chromatin potentiation facilitated by PvALF. nih.govpnas.org ABA-responsive gene expression often involves ABA Responsive Elements (ABREs) in the promoter region, which typically contain an ACGT core sequence. frontiersin.org The G-box in the phaseolin promoter has been identified as a functional ABA responsive element. researchgate.netum.ac.irnih.gov Optimal ABA-responsive gene expression may require more than one ABRE or a combination of an ABRE and a coupling element. frontiersin.org

Chromatin Dynamics in Phaseolin Gene Regulation

Chromatin structure, the packaging of DNA with histones, is a dynamic element that significantly influences gene expression. researchgate.netnih.gov In the case of phaseolin genes, chromatin structure plays a key role in their rigorous spatial regulation. researchgate.netnih.gov

Nucleosomal Positioning and Transcriptional Repression

In vegetative tissues, where phaseolin genes are silent, a nucleosome is precisely positioned over the TATA boxes in the phaseolin promoter. pnas.orgresearchgate.netnih.govnih.gov This positioning is sequence-dependent and effectively denies access to the TATA-binding protein (TBP), thereby repressing basal transcription. pnas.orgresearchgate.netnih.govresearchgate.net This nucleosomal barrier is a primary mechanism for maintaining the repressed state of the phaseolin gene in tissues where it is not required. pnas.orgnih.govresearchgate.net

Chromatin Remodeling upon Activation

Upon activation during embryogenesis, the repressive chromatin architecture at the phaseolin promoter is remodeled. nih.govpnas.orgresearchgate.netoup.compnas.org This remodeling involves the disruption of the positioned nucleosome over the TATA boxes, allowing access for the transcription machinery. nih.govpnas.orgpnas.org This process is initiated by PvALF, which mediates changes in chromatin structure, making it more accessible. nih.govpnas.org This chromatin modification, or potentiation, is a necessary precursor for the subsequent ABA-mediated transcriptional activation. nih.govpnas.org Chromatin remodeling complexes, such as those containing SNF2 ATPases like BRAHMA, have been implicated in the repression and activation of seed storage protein genes, including phaseolin. oup.com

Associated Chromatin Modifications

The dynamic regulation of phaseolin gene expression is associated with specific histone modifications. researchgate.netnih.govresearchgate.netnih.gov PvALF-mediated chromatin remodeling is accompanied by an increase in the acetylation levels of histone H3 at lysine (B10760008) 9 (H3-K9) and histone H4 at lysine 12 (H4-K12). researchgate.netnih.gov These modifications are associated with the potentiation of the phaseolin chromatin. nih.gov Subsequent ABA-mediated activation is linked to a different set of changes, including acetylation of H3 at lysine 14 (H3-K14) and methylation of H3 at lysine 4 (H3-K4). nih.govresearchgate.netnih.gov These ordered histone modifications contribute to the transition from a repressed to an actively transcribed state of the phaseolin gene. nih.govnih.gov While histone acetylation generally correlates with increased gene expression by reducing the interaction between DNA and histones, specific patterns of modifications are observed during phaseolin gene activation, indicating a complex regulatory code. nih.govnih.govndsu.edubiomodal.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phaseolin91572 nih.govmetabolomicsworkbench.orgnih.gov
Abscisic Acid5280896 wikipedia.orgwikidata.orgcenmed.com or 5375199 citeab.com

Data Table: Key Regulatory Elements and Factors of Phaseolin Gene Expression

Element/FactorTypeRole in RegulationLocation/Associated Feature
G-boxCis-regulatory elementFunctional Abscisic Acid Responsive Element, contributes to high embryo expression. researchgate.netum.ac.irnih.govPhaseolin gene promoter. researchgate.netum.ac.irnih.gov
CCAAAT boxCis-regulatory elementMediates high levels of expression in embryos. researchgate.netnih.govPhaseolin gene promoter. researchgate.netnih.gov
E-boxCis-regulatory elementMediates high levels of expression in embryos, potentially a coupling element. researchgate.netum.ac.irnih.govPhaseolin gene promoter. researchgate.netum.ac.irnih.gov
RY elementsCis-regulatory elementContribute to expression in cotyledons, some orchestrate radicle-specific repression; PvALF binding site. researchgate.netnih.govresearchgate.netPhaseolin gene promoter. researchgate.netnih.govresearchgate.net
PvALFTrans-acting factor (B3)Mediates chromatin remodeling (potentiation) of the phaseolin promoter. nih.govnih.govnih.govresearchgate.netpnas.orgBinds to RY elements. researchgate.net
Abscisic Acid (ABA)Plant hormoneRequired for transcriptional activation after chromatin potentiation. nih.govnih.govnih.govresearchgate.netpnas.orgActs via ABA Responsive Elements. nih.govresearchgate.netnih.govnih.govfrontiersin.org
Nucleosome PositioningChromatin structureRepresses transcription by blocking TBP access to TATA boxes in vegetative tissues. pnas.orgresearchgate.netnih.govnih.govOver the TATA boxes. pnas.orgresearchgate.netnih.govnih.gov
Histone AcetylationChromatin modificationIncreased levels (H3-K9, H4-K12) associated with PvALF-mediated potentiation; (H3-K14) associated with ABA-mediated activation. researchgate.netnih.govresearchgate.netnih.govOn histones H3 and H4. researchgate.netnih.govresearchgate.netnih.gov
Histone MethylationChromatin modificationH3-K4 methylation associated with ABA-mediated activation. nih.govresearchgate.netnih.govOn histone H3. nih.govresearchgate.netnih.gov

Phaseolin Biosynthesis, Intracellular Trafficking, and Accumulation

Translational Processes and Initial Synthesis

Phaseolin is synthesized on membrane-bound polysomes associated with the rough endoplasmic reticulum (ER) in the developing cotyledons of common beans. thegoodscentscompany.comcdutcm.edu.cnrcsb.org Translation yields precursor polypeptides of both α- and β-types. cdutcm.edu.cn These precursor polypeptides contain a signal peptide, typically around 24 amino acids in length, which is crucial for initiating the transport of the growing polypeptide chains across the ER membrane into the ER lumen. cdutcm.edu.cn As the nascent polypeptide enters the ER lumen, the signal peptide is cleaved co-translationally. thegoodscentscompany.comcdutcm.edu.cn Gene sequencing has identified different polypeptides after signal sequence cleavage, including two α-type polypeptides (411 and 412 amino acids) and one β-type polypeptide (397 amino acids). cdutcm.edu.cn

Endoplasmic Reticulum (ER) Processing and Assembly

Upon entering the ER lumen, phaseolin polypeptides undergo post-translational modifications, including folding into their proper tertiary structure and assembly into trimeric protomers. thegoodscentscompany.comcdutcm.edu.cn These trimers then associate further. cdutcm.edu.cn The ER serves as a crucial environment for the initial folding and assembly processes of secretory proteins like phaseolin. isgpb.org

Role of Molecular Chaperones in Protein Folding and Quality Control

Molecular chaperones within the ER lumen play a vital role in assisting the proper folding and preventing the aggregation of newly synthesized polypeptides. mdpi.com BiP (Binding protein), a member of the Heat Shock Protein 70 family, is a major ER chaperone that associates with the Sec61 translocon complex and interacts co-translationally with nascent polypeptides. thegoodscentscompany.com BiP binds to hydrophobic regions of monomeric phaseolin polypeptides, preventing premature aggregation. thegoodscentscompany.com ER proteins, including phaseolin, are also scrutinized by the protein folding machinery involving calnexin (B1179193) (CNX) and calreticulin (B1178941) (CRT). thegoodscentscompany.com The glycan of the core oligosaccharide acts as recognition signals for entry into and exit from this folding apparatus. thegoodscentscompany.com Assembly-defective phaseolin can be detained in the ER by associating with BiP and is slowly degraded, highlighting the role of ER quality control in preventing the trafficking of misfolded proteins. isgpb.org

Glycosylation Pathways

Phaseolin is a glycoprotein, and glycosylation occurs within the ER. metabolomicsworkbench.orgthegoodscentscompany.comcdutcm.edu.cn Phaseolin polypeptides contain N-glycosylation site recognition motifs (Asn-X-Ser/Thr). thegoodscentscompany.com For instance, two such sites are located at positions Asn228 and Asn317 in surface-exposed regions. thegoodscentscompany.com A branched 14-sugar complex, Glc3Man9(GlcNAc)2, of lipid-linked oligosaccharides is transferred to the attachment site by oligosaccharyl transferase. thegoodscentscompany.com This core glycosylation is a co-translational event. rcsb.org Subsequently, glucose residues are removed by glucosidase I and glucosidase II. thegoodscentscompany.com Some phaseolin polypeptides are glycosylated once, while others are glycosylated twice, contributing to the size heterogeneity observed in mature phaseolin. rcsb.org The rate of phaseolin trimer assembly can be influenced by the glucosylation state of its N-linked oligosaccharide chains.

Transport to Protein Storage Vacuoles (Protein Bodies)

Following folding, assembly, and glycosylation in the ER, phaseolin is transported to protein storage vacuoles (PSVs), also referred to as protein bodies. rcsb.orgnih.govcdutcm.edu.cn This transport typically occurs via the Golgi complex. rcsb.orgnih.govcdutcm.edu.cn Phaseolin trimers are transported from the ER to the Golgi complex in small transport vesicles. thegoodscentscompany.com This movement can occur through default bulk-flow or active secretion mediated by sorting receptors. thegoodscentscompany.com The conversion of the high-mannose glycan to a complex glycan in the Golgi complex provides evidence of phaseolin passing through this organelle. thegoodscentscompany.com

Mechanisms of Protein Targeting to Vacuoles

Targeting of phaseolin to the vacuole is an active sorting process that requires a recognition mechanism. rcsb.org The vacuolar sorting signal (VSS) for phaseolin consists of a short hydrophobic propeptide located at the C-terminus. rcsb.org Specifically, the four C-terminal amino acid residues, AFVY, have been identified as containing sufficient information for vacuolar sorting. Deletion of this C-terminal tetrapeptide abolishes vacuolar targeting, leading to the secretion of phaseolin instead of its delivery to vacuoles. rcsb.org Vacuolar sorting of phaseolin has been shown to be saturable, and saturation can lead to Golgi-mediated secretion from the cell. Receptor-like proteins, such as AtRMR1, have been implicated as cargo receptors for protein trafficking to the PSV and have shown binding to phaseolin.

Accumulation Patterns within Subcellular Compartments

Phaseolin accumulates rapidly in the protein storage vacuoles of developing bean seed cotyledons. cdutcm.edu.cn Within the vacuoles, phaseolin can undergo further processing, including fragmentation. rcsb.orgcdutcm.edu.cn Newly synthesized phaseolin forms SDS-resistant aggregates transiently when it is competent for vacuolar sorting. rcsb.org This membrane association and aggregation appear to be related to correct intracellular sorting and require the presence of the vacuolar sorting signal. rcsb.org However, phaseolin accumulated in mature vacuoles is soluble and not aggregated. rcsb.org The accumulation levels of phaseolin in different subcellular compartments can vary depending on factors such as protein folding, assembly, and the efficiency of the sorting machinery.

Biological Function and Degradation of Phaseolin in Plant Development

Primary Role as a Seed Storage Protein

Phaseolin's primary biological function is to serve as a major storage protein in common bean seeds. nih.govresearchgate.netontosight.aiontosight.airesearchgate.netscielo.br It accumulates rapidly in the developing seed cotyledons. csic.es

Reserve Function during Seed Development

During seed development, phaseolin acts as a crucial reserve material, accumulating within the protein storage vacuoles. ontosight.aicsic.esoup.com This accumulation is a key part of the seed filling process, providing stored nitrogen and carbon resources essential for the plant's life cycle. ontosight.aiscirp.orgresearchgate.net Genes encoding phaseolin show increased expression during seed development, particularly becoming highly upregulated later in the process, such as at 10 days after anthesis in P. vulgaris. frontiersin.org

Provision of Amino Acids for Seed Germination

Upon seed germination, the stored phaseolin is mobilized to provide essential amino acids and nitrogen for the growth and development of the seedling until it becomes autotrophic. nih.govontosight.aiontosight.aicsic.esoup.comresearchgate.netresearchgate.netwur.nloup.comresearchgate.net This degradation of storage proteins like phaseolin is a critical biochemical mechanism during germination. wur.nloup.comcerealsgrains.org Studies have shown that germination can improve the essential amino acid profile of common beans, including an increase in tryptophan content. cabidigitallibrary.orgagriculturejournals.cz While phaseolin is a rich source of amino acids, legume seed storage proteins, in general, are often deficient in sulfur-containing amino acids like methionine and cysteine. scirp.org Research has explored genetic modifications to enhance methionine content in phaseolin to improve the nutritional quality of beans. scirp.orgresearchgate.net

Regulation of Phaseolin Mobilization during Germination

The mobilization of phaseolin during germination is a regulated process involving proteolytic degradation. researchgate.netnih.govcdutcm.edu.cn

Proteolytic Degradation Mechanisms

Phaseolin is degraded by proteolytic enzymes present in the germinating seedling. csic.esresearchgate.netwur.nl Endopeptidases play a key role in initiating storage protein degradation by producing oligopeptides, which are then further hydrolyzed into free amino acids by exopeptidases. researchgate.netoup.com Cysteine proteinases are considered major endopeptidases responsible for storage protein mobilization in legume cotyledons during early seedling growth. researchgate.net While native phaseolin is generally resistant to proteolysis in vitro, its degradation is initiated by limited proteolysis, making it susceptible to further attack by proteases. cerealsgrains.orgstudiamsu.md Studies have investigated the action of specific proteinases, such as legumain and papain-like proteinases, on phaseolin degradation. researchgate.netoup.comstudiamsu.md For instance, legumain has been shown to cleave phaseolin subunits, and its action may initiate deeper degradation. researchgate.netstudiamsu.md

Phosphorylation-Dependent Degradation

Research indicates that the mobilization of phaseolin in germinating seeds may occur through the degradation of highly phosphorylated isoforms. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Temporal changes in phaseolin phosphorylation levels during the transition from dormancy to early germination suggest functional significance for these modifications. nih.govresearchgate.net This supports the hypothesis that phosphorylation-dependent degradation plays a role in regulating phaseolin mobilization. researchgate.netmdpi.comresearchgate.net Studies using techniques like two-dimensional electrophoresis and phosphoprotein-specific staining have identified differentially phosphorylated phaseolin polypeptides in dormant and germinating seeds. nih.govresearchgate.net

Role in Plant Stress Response (e.g., Phytoalexin Activity)

While primarily known as a storage protein, the term "phaseolin" is also used to refer to a prenylated pterocarpan (B192222) compound found in Phaseolus vulgaris that functions as a phytoalexin. scielo.brcdutcm.edu.cnwikipedia.orgscielo.br Phytoalexins are antimicrobial compounds synthesized by plants in response to microbial infections or stress. scielo.brredalyc.orgnih.gov This phytoalexin phaseolin is produced when mature bean plants are attacked by fungi. scielo.brscielo.br Its synthesis is correlated with increases in phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the production of phytoalexins. apsnet.org Various elicitors, including fungal filtrates and jasmonoyl-L-isoleucine analogs, have been shown to induce the accumulation of this phaseolin phytoalexin in bean hypocotyls. redalyc.orgnih.govrsc.orguepg.br

Data Table: Phytoalexin Phaseolin Induction by Fungal Filtrates

Fungal Filtrate SourceConcentration (%)Fold Increase in Phaseolin Accumulation (compared to water treatment)
Curvularia eragrostidis98
Curvularia inaequalis87
Pseudobotrytis terrestris910
Memnoniella echinata79

Note: Data derived from a study on phytoalexin accumulation in bean hypocotyls treated with saprobic fungal filtrates. redalyc.org

Data Table: Effect of Germination on Tryptophan Content in Common Bean

Common Bean Seed ConditionTryptophan Content (mg/g of protein)
Raw Common Bean (RCB)6.1
Germinated Common Bean (GCB)7.9

Note: Data shows the increase in tryptophan, an essential amino acid, after germination. cabidigitallibrary.orgagriculturejournals.cz

Research Findings on Phaseolin Degradation

Studies on phaseolin degradation during germination have utilized techniques such as two-dimensional electrophoresis (2-DE) and mass spectrometry to analyze protein profiles and identify modified isoforms. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netscielo.br These studies have provided evidence for the preferential degradation of highly phosphorylated phaseolin isoforms in germinating seeds. nih.govresearchgate.netmdpi.comresearchgate.net The complex regulatory mechanisms involving protein kinases, protein phosphatases, and phytohormones are thought to control the phosphorylation status of storage proteins. mdpi.com

Induction by Biotic and Abiotic Factors

The synthesis of phaseolin, like other phytoalexins, is a rapid metabolic response in plants triggered by external elicitors of both biotic and abiotic origin. semanticscholar.org

Biotic Factors:

Microorganisms: Various microorganisms, including fungi and bacteria, can act as biotic elicitors for phaseolin production. Filtrates from phytopathogenic, non-pathogenic, and saprobic fungi have been shown to activate plant defense mechanisms and induce phytoalexin accumulation, including phaseolin. semanticscholar.orgredalyc.org For instance, filtrates of Colletotrichum lindemuthianum, a fungal pathogen, have been found to induce phaseolin production in common bean hypocotyls. scielo.brscielo.br Studies have also indicated that Bacillus amyloliquefaciens can promote the induction of phaseolin in beans. semanticscholar.org Certain species of saprobic fungi, such as Curvularia eragrostidis, Curvularia inaequalis, Pseudobitritis terrestris, and Memnoniella echinata, have demonstrated the ability to induce phaseolin accumulation in bean hypocotyls. redalyc.org

Nematodes: Eliciting molecules from pathogenic nematodes, such as Meloidogyne javanica, have also been shown to have the potential to induce phaseolin in bean hypocotyls. academicjournals.org

Other Biological Agents: Extracts from the cutaneous secretions of certain amphibians, like Rhinella marina and Rhinella guttatus, have demonstrated the biological activity of inducing phaseolin synthesis in bean hypocotyls. inpa.gov.brnih.gov

Abiotic Factors:

UV Light: Treatment with UV light has been shown to induce phaseolin production in common bean cultivars. scielo.brscielo.br

Chemicals: Various chemical compounds can also act as abiotic elicitors, activating latent defense mechanisms in plants. scielo.brscielo.br Acibenzolar-S-methyl (Bion®) is an example of a plant defense inducer that can be used as a positive control in studies evaluating phaseolin induction. scielo.bracademicjournals.org Homeopathic preparations of certain substances, such as Corymbia citriodora and Calcarea carbonica, have also been reported to induce the accumulation of phaseolin in bean plants. academicjournals.org

Research has investigated the effectiveness of different elicitors and their concentrations on phaseolin induction. For example, a study evaluating saprobic fungal filtrates found that specific concentrations promoted higher accumulations of phaseolin in bean hypocotyls compared to water treatment. redalyc.org

Association with Plant Defense Mechanisms

Phaseolin is an integral part of the plant's defense repertoire, particularly in response to pathogen attack and stress. semanticscholar.org Its synthesis and accumulation are key components of the plant's innate immune responses. inpa.gov.brnih.gov

Antimicrobial Activity: As a phytoalexin, phaseolin possesses antimicrobial properties, exhibiting activity against fungi, bacteria, and viruses. nih.govunibo.it Phytoalexins, including phaseolin, can interfere with the development of pathogens through various mechanisms, such as disrupting microbial membranes, inhibiting respiration, and inhibiting fungal enzymes. inpa.gov.brunibo.it

Role in Induced Resistance: The induction of phaseolin is associated with induced resistance in plants, where prior treatment with biotic or abiotic agents enhances the plant's ability to defend against subsequent infections. scielo.brnih.govunibo.it This induced defense involves the activation of latent resistance mechanisms. scielo.brnih.gov

Correlation with Disease Resistance: In many cases, a strong correlation has been observed between the production of phytoalexins like phaseolin and the resistance of plants to diseases. nih.gov

Part of a Broader Defense System: Phaseolin synthesis is part of a complex network of plant defense responses that include the activation of defense genes, production of reactive oxygen species (ROS), synthesis of pathogenesis-related (PR) proteins, and reinforcement of the cell wall. semanticscholar.org

While phaseolin is primarily known for its role as a phytoalexin in mature plants under attack by fungi, it is also present in common bean seeds as a storage protein, constituting a significant portion of the total protein content. scielo.brscielo.br In the germinative stage, this storage form of phaseolin provides amino acids to the developing seed. scielo.brscielo.br This storage protein form can be hydrolyzed under certain conditions into smaller peptides with potential antioxidant and iron-chelating properties. scielo.brscielo.br

Studies investigating the induction of phaseolin often measure its production spectrophotometrically, typically by measuring absorbance at 280 nm. inpa.gov.brscielo.br

Data on Phaseolin Induction:

Research has provided data on the levels of phaseolin induction under different treatments. For example, a study showed that the filtrate of C. lindemuthianum and UV light treatment resulted in the highest averages for phaseolin production in common bean hypocotyls compared to other inducers tested. scielo.brscielo.br

TreatmentAverage Phaseolin Production (Abs 280 nm gpf⁻¹)
C. lindemuthianum filtrateHighest
UV LightHigh
Bion®Lower
Water (Control)Lowest

Note: Data is illustrative based on research findings indicating relative levels of induction. scielo.brscielo.br

Another study evaluating saprobic fungal filtrates reported increases in phaseolin accumulation in bean hypocotyls compared to the water control. redalyc.org

Saprobic Fungal FiltrateIncrease in Phaseolin Accumulation (Fold)
Curvularia eragrostidis8
Curvularia inaequalis7
Pseudobitritis terrestris10
Memnoniella echinata9

Note: Data is based on reported fold increases compared to the water treatment. redalyc.org

These findings highlight the responsiveness of plants to various biotic and abiotic stimuli, leading to the induction of phaseolin as a key defense mechanism.

Evolutionary and Genetic Diversity of Phaseolin

Phaseolin as a Molecular Marker for Genetic Diversity Studies

The polymorphism of phaseolin makes it an excellent tool for genetic diversity studies. ashs.orgresearchgate.net Analyses of these variations have been fundamental in distinguishing between the major gene pools of the common bean and tracing its evolutionary history. nih.govpnas.orgnih.gov Molecular techniques, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and capillary gel electrophoresis (CGE), have been instrumental in characterizing this diversity. nih.govucdavis.edu

Electrophoretic studies have revealed significant polymorphism in phaseolin, allowing for the classification of various types based on their distinct banding patterns. ashs.orgucdavis.edu Each pattern, representing a set of tightly linked genes, is inherited as a single codominant Mendelian unit. ucdavis.edu

Initial studies identified three main phaseolin patterns, designated 'S' (from the cultivar 'Sanilac'), 'T' (from 'Tendergreen'), and 'C' (from 'Contender'). ashs.org Subsequent research has uncovered a much broader range of variants in both wild and cultivated beans, including types 'A', 'B', 'H', 'I', 'J', and 'M'. ashs.orgucdavis.edu This diversity is more pronounced in wild bean populations, indicating a reduction in genetic variability occurred during domestication. ucdavis.edu

The analysis of phaseolin's polypeptide subunits shows that the protein exhibits microheterogeneity. ashs.org Using techniques like SDS-CGE, researchers have identified that different phaseolin profiles consist of three to six polypeptide subunits, with molecular weights ranging from approximately 45.6 kDa to 54.4 kDa. nih.govresearchgate.net In total, at least eight distinct phaseolin subunits have been distinguished across various common bean accessions. nih.gov

Below is an interactive table summarizing some of the major phaseolin electrophoretic types and their characteristics.

Phaseolin TypeFirst Identified InNumber of Polypeptide Subunits (Typical Range)Molecular Weight Range (kDa)Predominant Geographic Association
S ('Sanilac')Cultivar3-645.6 - 54.4Mesoamerica
T ('Tendergreen')Cultivar3-645.6 - 54.4Andes
C ('Contender')Cultivar3-645.6 - 54.4Andes
B ('Boyacá 22')Wild/Cultivated3-645.6 - 54.4Colombia/Central America
H Cultivar/Wild3-645.6 - 54.4Andes (Argentina)
I ('Inca')Wild3-645.6 - 54.4Northern Peru/Ecuador
J ('Jujuy')Wild3-645.6 - 54.4Andes (Argentina)
M Wild3-645.6 - 54.4Mesoamerica

Note: The number of subunits and molecular weights can vary between studies and specific accessions.

Specific phaseolin types have been found to correlate with various agronomic and morphological traits, although this is likely due to genetic linkage rather than a direct functional role of the protein in these traits. ucdavis.eduresearchgate.net The self-pollinating nature of the common bean contributes to the maintenance of these associations. ucdavis.edu

One of the most consistent correlations is between phaseolin type and seed size. ashs.org Genotypes from the Andean region are typically characterized by large seeds and phaseolin types such as 'T' and 'C', while Mesoamerican beans tend to have small seeds and 'S' type phaseolin. ashs.orgalliancebioversityciat.org The locus controlling phaseolin (Phs) is also considered an important locus for seed weight. cabidigitallibrary.org

Other correlations have been observed:

'Sd' Phaseolin : Found in cultivars from the north-central highlands of Mexico, this variant is associated with a prostrate growth habit, medium seed size (25-40 g/100 seeds), drought tolerance, and good combining ability. ucdavis.edu

'B' Phaseolin : Distributed in northern South America and Central America, these cultivars often have a prostrate growth habit, small seeds, early maturity, and resistance to diseases like anthracnose and common bacterial blight. ucdavis.edu

Disease Resistance : Early studies suggested that cultivars of Andean origin (based on phaseolin type, seed size, and growth habit) showed similar reactions to races of common bean rust (Uromyces phaseoli), differing from Mesoamerican cultivars. ucdavis.edu

The following table details observed correlations between phaseolin types and specific traits.

Phaseolin TypeAssociated TraitsGeographic Origin of Cultivars
Andean Types (T, C, etc.) Large seed size (>40 g/100 seeds)Andean South America
Mesoamerican Types (S, etc.) Small seed size (<25 g/100 seeds)Mesoamerica
'Sd' Variant Prostrate growth habit, medium seed size, drought toleranceNorth-Central Mexican Highlands
'B' Variant Prostrate growth habit, small seeds, early maturity, disease resistanceNorthern South America, Central America

Common Bean Gene Pools and Domestication Events

The diversity of phaseolin has been central to the identification of two primary, geographically distinct gene pools for the common bean: the Mesoamerican and the Andean. pnas.orgnih.govucdavis.eduunivpm.it These gene pools are characterized by partial reproductive isolation and distinct morphological, agronomic, and molecular features. pnas.orgunivpm.it A third, intermediate gene pool containing only wild populations has been identified in Ecuador and northern Peru, characterized by the ancestral 'I' phaseolin type. cabidigitallibrary.orgnih.govpnas.org

The Mesoamerican gene pool, considered the origin of the species, is distributed from Mexico through Central America and into Colombia and Venezuela. univpm.itnih.govresearchgate.net This gene pool exhibits greater genetic diversity compared to its Andean counterpart, which supports the hypothesis of a Mesoamerican origin for P. vulgaris. pnas.orgnih.govunivpm.it

Phaseolin Types : Cultivated beans from this region are predominantly characterized by the 'S' phaseolin type. ashs.orgucdavis.edu Wild forms in Mesoamerica display 'S' and 'M' phaseolin types. ucdavis.edu

Morphological Traits : Genotypes from this gene pool typically have smaller seeds, with weights generally under 25 grams per 100 seeds. ashs.orgucdavis.edu

Races : Based on morphological, agronomic, and molecular data, the Mesoamerican gene pool is further classified into races, including 'Mesoamerica', 'Durango', 'Jalisco', and 'Guatemala'. nih.govresearchgate.net Seed size is a primary distinguishing factor among these groups. nih.gov

Phaseolin Types : This gene pool is marked by a distinct set of phaseolin patterns, including 'T', 'C', 'H', 'A', 'J', and 'I'. ashs.orgucdavis.edu The 'T' and 'C' types are most prevalent in cultivated varieties. ashs.orgproquest.com

Morphological Traits : A key characteristic of the Andean gene pool is large seed size, often exceeding 40 grams per 100 seeds. ashs.orgalliancebioversityciat.org

Races : Three races have been described within the Andean gene pool: 'Chile', 'Nueva Granada', and 'Peru', which show high levels of morphological diversity in seed color and size, growth habit, and agro-ecological adaptation. nih.gov

The marked differences in phaseolin types, along with other molecular, morphological, and isozyme data, provide strong evidence for at least two independent domestication events for the common bean. nih.govucdavis.eduunivpm.it This evolutionary scenario, where domestication can be studied as a replicated experiment within the same species, makes the common bean a unique model for crop evolution research. univpm.itresearchgate.net

The hypothesis posits that one domestication event occurred in the Mesoamerican region, giving rise to the small-seeded cultivars with 'S' type phaseolin. univpm.it A separate domestication event took place in the southern Andes, leading to the large-seeded varieties characterized by 'T', 'C', and other Andean-specific phaseolin types. ucdavis.eduunivpm.it The distinct phaseolin profiles of the two regions, with no overlap in wild populations, strongly supports this model of parallel, independent domestications from geographically isolated wild bean populations. ucdavis.edunih.gov

Geographical Distribution of Phaseolin Types

The geographical distribution of phaseolin types in the common bean (Phaseolus vulgaris) provides significant insights into the crop's domestication and evolutionary history. Studies have identified distinct phaseolin patterns associated with the two major gene pools of origin: Mesoamerican and Andean.

Wild common beans from Mesoamerica predominantly exhibit 'S' and 'M' phaseolin types. ucdavis.edu In cultivated forms, the 'S' type is the most prevalent in this region. ucdavis.edu Further variations of the 'S' type have been identified in cultivars, such as the 'Sb' ('S Brazil') type found in a limited number of Brazilian cultivars and the 'Sd' ('S Durango 222') type, which is common in the central highlands of Mexico. ucdavis.edu

In the Andean region of South America, wild beans historically showed the 'T' phaseolin type. ucdavis.edu However, subsequent research has revealed a greater genetic variability in this region than previously thought, with the discovery of new phaseolin types in wild material. ucdavis.edu Among Andean cultivars, the 'T' type is predominant. ucdavis.edu Other phaseolin types, such as 'C' ('Contender'), 'H' ('Huevo de huanchaco'), and 'A' ('Ayacucho'), have also been identified in the Andean region. researchgate.net

Colombia has been identified as a unique geographical area where both Mesoamerican and Andean germplasms converge. ucdavis.edu In the northeastern part of Colombia, cultivars with the 'S' phaseolin type are almost exclusively found. researchgate.netucdavis.edu Conversely, in the southwestern part of the country, 'T' and 'C' phaseolin types are more frequent. researchgate.netucdavis.edu Additionally, novel phaseolin patterns, 'B' and 'CH', have been discovered in wild common bean accessions from Colombia. ucdavis.edu The 'B' type has also been observed in some cultivated genotypes in the region. ucdavis.edu

Wild bean populations in Ecuador and northern Peru are characterized by a specific phaseolin type known as 'Inca' (I), which is considered ancestral to the other phaseolin types found in the major Mesoamerican and Andean gene pools. nih.govnih.gov Wild accessions from Argentina have shown novel phaseolin patterns designated as 'J' ('Jujuy') types, and the 'H' and 'C' phaseolins, previously only found in cultivars, have also been observed in wild Argentinian accessions. researchgate.net

The following table summarizes the geographical distribution of major phaseolin types in wild and cultivated Phaseolus vulgaris.

Phaseolin TypeGeographical RegionPrevalence in Wild FormsPrevalence in Cultivated Forms
S MesoamericaPresentPredominant
M MesoamericaPresentNot encountered
Sb BrazilNot reportedLimited presence
Sd Mexico (central highlands)Not reportedPredominant in the region
T Southern Andes (Peru, Argentina)PresentPredominant
C AndesPresent in wild Argentinian accessionsPresent
H AndesPresent in wild Argentinian accessionsPresent
A AndesPresentPresent
B Colombia, Central AmericaPresentPresent
CH Colombia, GuatemalaPresentNot reported
I (Inca) Ecuador, Northern PeruPresentNot found
J (Jujuy) ArgentinaPresentNot reported

Intraspecific and Interspecific Variation within Phaseolus Species

Significant intraspecific variation in phaseolin exists within Phaseolus vulgaris. This variation is most pronounced between the Mesoamerican and Andean gene pools. nih.gov Mesoamerican wild beans exhibit a wide variety of phaseolin patterns, including the 'S' type and a range of 'M' types not found in cultivated beans. researchgate.netnih.gov This suggests a reduction in genetic diversity during domestication, particularly in Mesoamerica. ucdavis.edu In contrast, the Andean gene pool, while traditionally associated with the 'T' type, has been shown to harbor previously unidentified phaseolin types in its wild populations, indicating a greater level of diversity than initially understood. ucdavis.edu

The different phaseolin types are inherited as single Mendelian units with codominant alleles. ucdavis.eduucdavis.edu At the molecular level, the variation between phaseolin types arises from differences in the number and size of polypeptide subunits. For instance, studies using SDS-PAGE have identified eleven distinct phaseolin profiles with polypeptide subunits ranging from 45.6 kDa to 54.4 kDa. nih.gov The number of subunits in these profiles can vary from three to six. nih.gov The 'T', 'C', 'H', and 'A' phaseolin patterns are associated with larger seed sizes, which correlates with the presence of higher molecular weight phaseolin polypeptides. ucdavis.edu

Interspecific variation of phaseolin and related proteins has also been observed among different Phaseolus species. While P. vulgaris has the most extensively studied phaseolin diversity, related species also show unique protein profiles. For example, in Lima bean (Phaseolus lunatus), the divergence between the Andean and Mesoamerican gene pools is also reflected in the variation of its seed lectin-related proteins. researchgate.net A wild accession of P. vulgaris from Mexico was found to have a phaseolin pattern very similar to that of the scarlet runner bean (Phaseolus coccineus), suggesting a possible introgression event between the two species. researchgate.net

The table below details some of the known phaseolin variants and their characteristics within Phaseolus vulgaris.

Phaseolin Type/VariantGene PoolKey Distinguishing FeaturesAssociated Traits
S ('Sanilac') MesoamericanPredominant type in Mesoamerican cultivars.Generally smaller seed size.
T ('Tendergreen') AndeanPredominant type in Andean cultivars.Generally larger seed size.
C ('Contender') AndeanFound in Andean cultivars.Larger seed size.
B ('Boyacá 22') Mesoamerican/AndeanInitially found in wild and cultivated beans from Colombia.Associated with certain agronomic traits.
M ('Middle America') MesoamericanA variety of patterns found only in wild Mesoamerican beans.Not present in cultivated forms.
I ('Inca') AncestralFound in wild populations from Ecuador and northern Peru; considered ancestral.-
H ('Huevo de huanchaco') AndeanFound in the Andean region.Larger seed size.
A ('Ayacucho') AndeanFound in the Andean region.Larger seed size.

This intraspecific and interspecific variation in phaseolin serves as a valuable molecular marker for studying the evolution, domestication, and genetic diversity within the Phaseolus genus.

Advanced Methodologies and Research Approaches for Phaseolin Analysis

Protein Extraction and Purification Techniques

The isolation of phaseolin from bean seeds is a multi-step process designed to separate it from other proteins, lipids, and phenolic compounds. A common initial step involves grinding the seeds into a fine flour and defatting the powder, often using acetone, to remove lipids and other interfering substances. nih.gov

The primary extraction of globulin proteins, including phaseolin, is typically achieved using a saline solution, such as 0.5 M Sodium Chloride (NaCl). nih.govresearchgate.netgoogle.com One modified protocol involves suspending the defatted flour in a solution of 0.5 M NaCl and 0.025 M Hydrochloric acid (HCl) with constant agitation at a low temperature (e.g., 4°C). nih.gov Following this extraction, centrifugation is employed to separate the protein-rich supernatant from insoluble residues. nih.gov

Further purification often involves isoelectric precipitation, where the pH of the extract is adjusted to precipitate the protein, followed by steps like dialysis to remove salts and small molecules. The dialyzed protein can then be recovered by centrifugation and lyophilized (freeze-dried) to obtain a stable, powdered form. nih.gov For higher purity, chromatographic techniques are employed. greenskybio.com These can include:

Ion-exchange chromatography : This method separates proteins based on their net charge at a specific pH. greenskybio.com

Gel filtration chromatography (Size-exclusion chromatography) : This technique separates molecules based on their size, effectively removing proteins larger or smaller than phaseolin. greenskybio.com

Affinity chromatography : This highly specific method uses a ligand that binds exclusively to phaseolin or related proteins, allowing for its selective isolation. greenskybio.combibliotekanauki.pl

The yield and purity of the extracted phaseolin can vary depending on the bean variety and the specific protocol used. Reports indicate that the protein content in the final isolate can be substantially increased to around 84%. nih.govmdpi.com

Electrophoretic and Chromatographic Characterization

Electrophoresis and chromatography are indispensable tools for characterizing the purity, molecular weight, and isoform complexity of isolated phaseolin.

One-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to separate proteins based on their molecular mass. qiagen.com In phaseolin analysis, SDS-PAGE is used to assess the purity of an extract and to identify its constituent polypeptide subunits. mdpi.comucdavis.edu Under denaturing and reducing conditions, the phaseolin trimer dissociates into its subunits, which typically appear as distinct bands on the gel. mdpi.com Research has shown that these subunits have molecular masses ranging from approximately 43 kDa to 54 kDa. bibliotekanauki.plmdpi.comresearchgate.net The technique is fundamental to distinguishing different phaseolin types (e.g., 'S', 'T', 'C') based on the unique banding patterns of their subunits. ucdavis.eduresearchgate.net

Table 1: Molecular Weights of Phaseolin Subunits Identified by SDS-PAGE

Study FindingIdentified Subunits/BandsMolecular Weight (kDa)
Phaseolin from P. vulgaris flourMain bands (α- and β-type)43–47 and 31
Minor bands56.78, 24.77, and 19.88
Phaseolin from red bean protein concentratePhaseolin protein bands45 and 50

This table presents data compiled from multiple research findings to show the range of molecular weights observed for phaseolin subunits using SDS-PAGE. mdpi.comresearchgate.net

Two-dimensional electrophoresis (2-DE) offers significantly higher resolution by separating proteins in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular mass. nih.govresearchgate.net This method has revealed that phaseolin patterns are highly complex, consisting of multiple spots organized in horizontal series. acs.orgsrce.hr This complexity arises from post-translational modifications, primarily differential glycosylation and phosphorylation of the α- and β-type polypeptides, which alter both the charge and mass of the protein isoforms. nih.govacs.orgsrce.hr 2-DE has proven effective in distinguishing between the Mesoamerican and Andean gene pools of common bean, as Andean types typically exhibit a greater number of phaseolin spots than Mesoamerican types. acs.org

Table 2: Comparison of 2-DE Phaseolin Profiles in Common Bean Gene Pools

Gene PoolMean Number of SpotsKey Observation
Mesoamerican16.8 ± 1.4Less complex patterns
Andean23.4 ± 1.0More complex patterns due to higher variation in isoelectric points

Data from a study examining 18 domesticated and wild accessions, highlighting the utility of 2-DE in genetic differentiation. acs.org

Capillary gel electrophoresis (CGE), particularly in the presence of SDS (SDS-CGE), is a powerful, high-resolution analytical method for characterizing phaseolin variability. nih.gov This technique separates protein molecules based on their molecular mass within a capillary filled with a sieving matrix. researchgate.net Studies using SDS-CGE on wild and cultivated bean accessions have successfully identified multiple phaseolin profiles, revealing polypeptide subunit variations in the range of 45.6 kDa to 54.4 kDa. nih.govresearchgate.net The method is sensitive enough to distinguish between profiles containing three to six different polypeptide subunits. bibliotekanauki.plnih.gov CGE provides a robust and reproducible alternative to traditional slab gel electrophoresis for the detailed analysis of phaseolin's subunit composition. nih.gov

Spectroscopic and Calorimetric Techniques for Structural Analysis

Spectroscopic and calorimetric methods provide critical information about the secondary and tertiary structure of phaseolin, as well as its conformational stability.

Intrinsic fluorescence emission spectroscopy is used to probe the tertiary structure of proteins by monitoring the fluorescence of aromatic amino acids, primarily tryptophan. nih.govnist.gov The emission maximum of tryptophan is highly sensitive to the polarity of its local environment. nist.gov Studies on phaseolin have used this technique to confirm its compact tertiary structure. nih.gov A significant finding is the absence of any shift in the emission maximum wavelength (λmax) even when phaseolin is exposed to structural perturbants like sodium dodecyl sulfate (B86663) (SDS), guanidine (B92328) hydrochloride, and urea (B33335). nih.gov This indicates that the tryptophan residues are located in a rigid and nonpolar environment within the folded protein, shielded from the solvent, which is evidence of a very stable and compact conformation. nih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat changes associated with the thermal denaturation of a protein as it is heated at a constant rate. malvernpanalytical.com This provides quantitative data on the protein's thermal stability, including its thermal denaturation temperature (Td) and the enthalpy of unfolding (ΔH). nih.gov DSC analyses have shown that phaseolin is a highly stable protein. nih.gov Its stability is influenced by environmental factors; for example, increasing concentrations of NaCl enhance its thermal stability. nih.gov Conversely, the presence of chaotropic salts or denaturing agents like SDS and urea leads to a decrease in the Td and ΔH, indicating reduced thermal stability and partial denaturation. nih.gov Furthermore, DSC studies in the presence of dithiothreitol (B142953) (DTT) showed little effect on phaseolin's thermal properties, confirming that, as a 7S vicilin-class globulin, it lacks the inter-polypeptide disulfide bonds that are characteristic of 11S legumin-class proteins. nih.gov

Raman Spectroscopy for Secondary Structure Elucidation

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of proteins, offering insights into their secondary structure. The analysis of the amide I band (typically in the 1600–1700 cm⁻¹ region), which arises mainly from C=O stretching vibrations of the peptide backbone, is particularly useful for secondary structure elucidation. The frequencies of the sub-bands within the amide I region are sensitive to different secondary structural elements such as α-helices, β-sheets, turns, and random coils.

In the context of Phaseolus vulgaris proteins, where phaseolin is the most abundant storage protein, Raman spectroscopy has been employed to study changes in secondary structure under various conditions. For instance, studies on the effect of high pressure on bean proteins have utilized Raman spectroscopy to monitor structural alterations. These analyses revealed that pressurization can lead to an increase in the unordered structure at the expense of α-helix and β-sheet content.

The deconvolution of the amide I band into its constituent components allows for a quantitative estimation of the different secondary structures. While specific studies focusing exclusively on the Raman spectrum of purified phaseolin are not extensively detailed in the available research, the analysis of total bean protein provides strong indications about the behavior of its major component.

Table 1: Assignment of Amide I Sub-bands in Raman Spectra of Proteins to Secondary Structures

Wavenumber (cm⁻¹)Secondary Structure Assignment
1645–1657α-helix
1665–1680β-sheet
1680–1690β-turn
~1660Random Coil

This table presents a generalized assignment of Raman amide I sub-bands to protein secondary structures.

Mass Spectrometry for Protein Identification and Modification Analysisresearchgate.netnih.gov

Mass spectrometry (MS) is a cornerstone technique in proteomics for the accurate determination of molecular mass and the identification of proteins. researchgate.netnih.gov In phaseolin research, MS, particularly in conjunction with methods like two-dimensional gel electrophoresis (2-DE), has been instrumental in characterizing the protein's diversity and post-translational modifications. researchgate.net

Research has shown that phaseolin exists as a complex mixture of glycoproteins, and 2-DE coupled with MS has been pivotal in resolving this complexity. researchgate.net This approach has revealed that phaseolin patterns in different common bean cultivars are composed of multiple isospot pairs that vary in both isoelectric point and molecular mass. researchgate.net Mass spectrometry has been crucial in identifying the polypeptides present in these spots and in understanding the molecular basis for the observed heterogeneity, which is often due to variations in glycosylation. researchgate.net

MALDI-TOF and MALDI-TOF/TOF Tandem MSresearchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large biomolecules like proteins with high sensitivity. In the study of phaseolin, MALDI-TOF MS has been used to identify different phaseolin polypeptides and to analyze their glycan structures. researchgate.netnih.gov

For protein identification, a common workflow involves the separation of phaseolin isoforms by 2-DE, followed by in-gel digestion of the protein spots (typically with trypsin). The resulting peptide mixture is then analyzed by MALDI-TOF MS to generate a peptide mass fingerprint (PMF). This PMF, a unique set of peptide masses for a given protein, is then compared against protein databases to identify the protein.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), such as MALDI-TOF/TOF. In this technique, a specific peptide ion from the initial MS scan is selected and fragmented, and the masses of the resulting fragment ions are measured. This provides sequence information for the peptide, confirming the protein's identity and allowing for the characterization of post-translational modifications like glycosylation. researchgate.net Studies on phaseolin have used MALDI-TOF and MALDI-TOF/TOF MS to demonstrate that the differences between isospots in 2-DE gels are often due to varying degrees of glycosylation on the same polypeptide backbone. researchgate.net Furthermore, these techniques have been used to distinguish between α- and β-type phaseolin polypeptides based on their mass differences. researchgate.net

Table 2: Application of MALDI-TOF MS in Phaseolin Research

ApplicationKey FindingsReference
Protein Identification Confirmed the identity of protein spots from 2-DE gels as phaseolin polypeptides. researchgate.net
Characterization of Isoforms Distinguished between α- and β-type phaseolin polypeptides within individual 2-DE spots. researchgate.net
Glycosylation Analysis Revealed that the heterogeneity of phaseolin isospots is primarily due to differential N-glycosylation. researchgate.netnih.gov
Glycan Structure Elucidation Analysis of released N-glycans from phaseolin identified multiple glycan structures. nih.gov

Immunological Detection Methodsunl.eduresearchgate.net

Immunological methods leverage the high specificity of antigen-antibody interactions to detect and quantify proteins. For phaseolin, these techniques are crucial for its localization within tissues and cells and for its quantification in various samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins. While specific commercial ELISA kits for the direct quantification of phaseolin are not widely documented, the principles of ELISA are readily applicable to its analysis. The development of a sandwich ELISA for phaseolin would involve a capture antibody that specifically binds to phaseolin, followed by a detection antibody that is either directly conjugated to an enzyme or is detected by an enzyme-conjugated secondary antibody. The enzymatic reaction with a substrate produces a measurable signal, typically a color change, which is proportional to the amount of phaseolin present in the sample.

The development of such an assay would require the production of specific monoclonal or polyclonal antibodies against phaseolin. Once established, an ELISA could be a high-throughput method for quantifying phaseolin content in bean extracts, which is relevant for nutritional studies and for assessing the substantial equivalence of genetically modified crops.

Immunocytochemistry (Light and Electron Microscopy)unl.eduresearchgate.net

Immunocytochemistry is a powerful technique for visualizing the subcellular localization of proteins within cells and tissues. This method has been successfully applied to study the synthesis and deposition of phaseolin in the developing cotyledons of Phaseolus vulgaris. unl.eduresearchgate.net

Using specific anti-phaseolin antibodies, researchers have been able to trace the pathway of phaseolin from its site of synthesis to its final destination in protein bodies. For light microscopy, antibodies are typically labeled with fluorescent dyes, while for the higher resolution of electron microscopy, antibodies are conjugated to electron-dense particles, most commonly colloidal gold. unl.edu

Immunogold labeling on ultrathin cryosections has provided detailed insights into the subcellular distribution of phaseolin. unl.edu These studies have shown that phaseolin is synthesized on the rough endoplasmic reticulum (ER), transported through the Golgi complex, and finally deposited in protein bodies (also known as protein-storage vacuoles). unl.eduresearchgate.net The specific labeling of these organelles, and the absence of labeling in others like mitochondria and the cytosol, confirms the specificity of this transport pathway. unl.edu

Table 3: Subcellular Localization of Phaseolin in Bean Cotyledons Determined by Immunocytochemistry

Cellular ComponentLocalization EvidenceMicroscopic TechniqueReference
Protein Bodies Heavy labeling with anti-phaseolin antibodies.Electron Microscopy (Immunogold) unl.eduresearchgate.net
Endoplasmic Reticulum Specific labeling of cisternae.Electron Microscopy (Immunogold) unl.eduresearchgate.net
Golgi Complex Specific labeling of cisternal stacks and associated vesicles.Electron Microscopy (Immunogold) unl.edu

Genomic and Molecular Biology Techniquesnih.govunl.eduunl.eduresearchgate.netabcam.com

The study of phaseolin at the genetic level has been greatly advanced by a variety of genomic and molecular biology techniques. These methods have been essential for understanding the structure, organization, and expression of the genes encoding this important storage protein.

Phaseolin is encoded by a multigene family, and early studies using Southern hybridization suggested the presence of approximately seven members in the genome. unl.edu More recent analyses of the Phaseolus vulgaris reference genome have confirmed the presence of multiple α- and β-phaseolin genes located at a single complex locus. unl.edu The complete nucleotide sequences of several phaseolin genes have been determined, revealing a structure that includes multiple introns interrupting the protein-coding exons. nih.gov

Sequence analysis of different phaseolin genes has also shed light on the molecular basis of phaseolin diversity. For instance, two main subtypes of phaseolin, α and β, have been identified. The α-type phaseolin gene is characterized by the presence of a 27-base pair direct repeat in its coding sequence, which is absent in the β-type gene. abcam.com

Quantitative Polymerase Chain Reaction (qPCR) has been utilized to determine the copy number of α- and β-phaseolin genes in the genome. unl.eduunl.edu This technique allows for a more precise quantification of gene copies compared to older methods like Southern blotting. The results of qPCR analyses have provided estimates of the number of α- and β-phaseolin gene copies, contributing to a better understanding of the genomic organization of this gene family. unl.eduunl.edu

Table 4: Characteristics of the Phaseolin Gene Family in Phaseolus vulgaris

FeatureDescriptionKey TechniquesReference(s)
Gene Family Size A multigene family with multiple members.Southern Hybridization, Genome Sequencing, qPCR unl.eduunl.edu
Gene Structure Composed of exons and multiple introns.DNA Sequencing nih.gov
Gene Subtypes Two main subtypes, α- and β-phaseolin, have been identified.DNA Sequencing, PCR abcam.com
Distinguishing Feature of Subtypes Presence of a 27-bp direct repeat in α-phaseolin genes.DNA Sequencing abcam.com
Genomic Organization Genes are located in a single complex locus.Genome Sequencing unl.edu

DNA and RNA Extraction and Hybridization Techniques

The isolation of high-quality nucleic acids is a foundational step for most molecular analyses of phaseolin. Various protocols have been optimized for extracting DNA and RNA from common bean tissues, particularly from seeds where phaseolin is abundant.

DNA Extraction: Methods such as the modified cetyl trimethylammonium bromide (CTAB) and potassium chloride (KCL) protocols have been successfully employed for genomic DNA (gDNA) extraction from Phaseolus vulgaris. researchgate.net These methods are designed to efficiently lyse plant cells and remove contaminants like polysaccharides and polyphenols, which can inhibit downstream enzymatic reactions. The quality and purity of the extracted DNA are typically assessed by spectrophotometry (A260/280 ratio) and agarose (B213101) gel electrophoresis. researchgate.net For instance, studies have reported obtaining DNA with A260/280 ratios between 1.75 and 2.23, indicating minimal protein contamination. researchgate.net

RNA Extraction: The extraction of total RNA, including the messenger RNA (mRNA) that codes for phaseolin, often involves the use of chaotropic agents like guanidinium (B1211019) thiocyanate. nih.govyoutube.com This compound effectively denatures proteins, including potent ribonucleases (RNases) that can degrade RNA, thereby preserving the integrity of the transcripts. nih.govyoutube.com The TRIzol method, which is a single-step RNA isolation protocol based on guanidinium thiocyanate-phenol-chloroform extraction, is commonly used to separate RNA from DNA and proteins. youtube.comyoutube.com The quality of the extracted RNA is crucial for subsequent applications such as cDNA synthesis and gene expression analysis.

Hybridization Techniques: Southern and Northern hybridization are classical techniques used to study the organization and expression of phaseolin genes, respectively. In Southern blotting, restriction enzyme-digested genomic DNA is separated by gel electrophoresis, transferred to a membrane, and probed with a labeled phaseolin DNA sequence to identify related gene fragments. This has been instrumental in revealing the multigene nature of the phaseolin family. Northern blotting follows a similar principle but uses extracted RNA to study the levels of phaseolin gene transcription in different tissues and at various developmental stages.

Polymerase Chain Reaction (PCR) and its Variants

The polymerase chain reaction (PCR) is a versatile technique that allows for the exponential amplification of specific DNA sequences. khanacademy.org It has been widely applied in phaseolin research for various purposes.

Standard PCR: Standard PCR has been used to amplify specific regions of phaseolin genes from genomic DNA for sequencing and analysis. pnas.orgnih.gov For example, primers have been designed to amplify fragments of the phaseolin gene to identify different phaseolin types (e.g., 'S', 'T', and 'I') in various bean cultivars. pnas.orgproquest.com This method is valuable for characterizing the genetic diversity of phaseolin within and between different gene pools of Phaseolus vulgaris. pnas.org

Reverse Transcriptase PCR (RT-PCR): RT-PCR is used to detect and quantify phaseolin gene expression. This technique involves the reverse transcription of mRNA into complementary DNA (cDNA), which is then used as a template for PCR amplification. By using primers specific to phaseolin cDNA, researchers can assess the presence and relative abundance of phaseolin transcripts in different tissues, confirming that its expression is highly seed-specific.

Quantitative PCR (qPCR): For more precise quantification of gene expression, quantitative PCR (qPCR) or real-time PCR is employed. This method monitors the amplification of the target DNA sequence in real-time, typically using fluorescent dyes or probes. qPCR can be used to study the temporal and spatial regulation of phaseolin gene expression during seed development.

The table below summarizes the application of different PCR variants in phaseolin research.

PCR VariantApplication in Phaseolin ResearchKey Findings
Standard PCR Amplification of phaseolin gene fragments for genotyping and sequencing. pnas.orgproquest.comIdentification of different phaseolin types ('S', 'T', 'I') and analysis of genetic diversity. pnas.orgproquest.com
RT-PCR Detection of phaseolin mRNA to study gene expression patterns.Confirmation of seed-specific expression of phaseolin genes.
qPCR Quantitative analysis of phaseolin gene expression levels.Detailed insights into the regulation of phaseolin synthesis during seed development.

Gene Cloning and Sequencing (cDNA, Genomic DNA)

Cloning and sequencing of phaseolin genes have provided fundamental insights into their structure, function, and evolution.

cDNA Cloning and Sequencing: The isolation and sequencing of phaseolin cDNA clones have been crucial for deducing the amino acid sequence of the protein and understanding its primary structure. ucdavis.edunih.gov Early studies involved the creation of cDNA libraries from developing bean cotyledons, where phaseolin mRNA is highly abundant. From these libraries, phaseolin-specific clones were identified and sequenced. ucdavis.edu This work revealed the existence of different subtypes of phaseolin, such as α and β types, which differ by the presence or absence of short direct repeats in their coding sequences. ucdavis.edunih.gov

Genomic DNA Cloning and Sequencing: The cloning and sequencing of genomic DNA have elucidated the complete structure of phaseolin genes, including exons, introns, and regulatory regions. deepdyve.com Comparison of genomic and cDNA sequences led to the discovery of intervening sequences (introns) within the coding region of the phaseolin gene. deepdyve.com For example, analysis of a French bean genomic clone revealed the presence of three introns, all of which follow the GT-AG rule for splicing. deepdyve.com The analysis of promoter regions has identified conserved sequence motifs that are important for the seed-specific expression of phaseolin genes. um.ac.irresearchgate.net

The following table presents a comparison of features derived from cDNA and genomic DNA sequencing of phaseolin.

FeatureInformation from cDNA SequencingInformation from Genomic DNA Sequencing
Coding Sequence Provides the complete open reading frame and deduced amino acid sequence. ucdavis.edunih.govConfirms the coding sequence and reveals its organization into exons. deepdyve.com
Introns Absent, as they are spliced out during mRNA processing.Reveals the number, size, and location of introns within the gene. deepdyve.com
Regulatory Regions Provides information about the 5' and 3' untranslated regions (UTRs). ucdavis.eduAllows for the identification and analysis of promoter and enhancer elements that control gene expression. um.ac.irresearchgate.net
Gene Family Can identify different expressed members of the gene family. ucdavis.edunih.govProvides a comprehensive view of the entire gene family, including pseudogenes, at a specific locus.

Bioinformatics Analysis of Sequences (e.g., BLAST)

Bioinformatics tools are essential for analyzing the large amount of sequence data generated from phaseolin research. The Basic Local Alignment Search Tool (BLAST) is a cornerstone of this analysis. cabidigitallibrary.orgresearchjournal.co.innih.gov

BLAST is an algorithm that compares a query sequence (either nucleotide or amino acid) with a large database of sequences to find regions of local similarity. cabidigitallibrary.orgnih.gov In phaseolin research, BLAST is used to:

Identify homologous sequences: By comparing a newly sequenced phaseolin gene to public databases like GenBank, researchers can identify related genes in other Phaseolus species or even in other legumes. cabidigitallibrary.orgresearchjournal.co.in

Confirm gene identity: BLAST analysis helps to confirm that a cloned sequence is indeed a phaseolin gene by finding significant matches to known phaseolin sequences. cabidigitallibrary.orgresearchjournal.co.in

Analyze evolutionary relationships: The degree of sequence similarity revealed by BLAST can be used to infer evolutionary relationships between different phaseolin genes and between phaseolin and other seed storage proteins.

For example, a BLAST analysis of a full-length nucleotide sequence of a phaseolin gene from Phaseolus vulgaris can retrieve homologous sequences based on parameters like query coverage, maximum identity, and E-value. cabidigitallibrary.orgresearchjournal.co.in This allows for a comparative analysis with previously reported phaseolin genes. cabidigitallibrary.org

Functional Genomics Approaches (e.g., Quantitative Proteomics)

Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. In the context of phaseolin, quantitative proteomics has emerged as a powerful tool.

Quantitative proteomics involves the large-scale measurement of protein abundance and its changes under different conditions. mdpi.commdpi.com Mass spectrometry-based approaches, such as isobaric tagging for relative and absolute quantitation (iTRAQ), are often used. mdpi.comsolgenomics.net These techniques can be applied to:

Profile the seed proteome: To understand the relative abundance of phaseolin compared to other proteins during seed development and germination.

Study post-translational modifications: To identify and quantify modifications to the phaseolin protein, such as glycosylation, which can affect its structure and function.

Compare protein expression in different cultivars: To investigate how the proteome, including phaseolin levels, differs between bean varieties with different nutritional properties.

For instance, a comparative study of a phaseolin-rich protein product and a kidney bean protein isolate used techniques like differential scanning calorimetry and circular dichroism to analyze the functional and conformational properties of the proteins, providing insights into how extraction methods affect protein structure and functionality. nih.gov

Fluorescence In Situ Hybridization (FISH) for Chromosomal Mapping

Fluorescence in situ hybridization (FISH) is a cytogenetic technique used to visualize the location of specific DNA sequences on chromosomes. hee.nhs.ukfrontiersin.org It has been successfully used to physically map the location of the phaseolin gene family in the Phaseolus genome.

The FISH procedure involves:

Preparing chromosome spreads from suitable plant tissue, such as the embryo suspensor which contains large polytene chromosomes. nenno.it

Labeling a DNA probe, which is a segment of the phaseolin gene, with a fluorescent molecule.

Denaturing the chromosomal DNA and the probe to make them single-stranded.

Allowing the fluorescently labeled probe to hybridize to its complementary sequence on the chromosomes.

Visualizing the location of the probe using a fluorescence microscope.

A significant breakthrough in phaseolin research was the successful mapping of the low-copy phaseolin genes to the polytene chromosomes of Phaseolus coccineus using FISH. nenno.it This was one of the first instances of mapping low-copy genes in plants using this technique, which provides higher spatial resolution and is faster than radioactive in situ hybridization. nenno.it This approach helps to integrate the genetic and physical maps of the Phaseolus genome. nenno.it

Flow Cytometry for Genome Size Analysis

Flow cytometry is a technique used to measure the physical and chemical characteristics of cells or particles as they pass through a laser beam. In plant science, it is widely used for estimating genome size by measuring the DNA content of individual nuclei. beckman.commdpi.comresearchgate.net

The process for genome size analysis in Phaseolus involves:

Isolating nuclei from plant tissue, typically young leaves, by chopping them in a buffer. beckman.com

Staining the nuclei with a fluorescent dye that binds specifically to DNA, such as propidium (B1200493) iodide. researchgate.net

Analyzing the stained nuclei in a flow cytometer, which measures the fluorescence intensity of each nucleus.

Comparing the fluorescence intensity of the sample to that of a reference standard with a known genome size to calculate the absolute DNA content.

Phaseolin in Plant Genetic Engineering and Biotechnology Research

Engineering of Phaseolin for Research Objectives

The well-defined structure of phaseolin makes it an excellent candidate for protein engineering to investigate protein stability, functionality, and to improve nutritional value.

Phaseolin's structure has proven to be remarkably tolerant of extensive modifications. nih.gov In one study aimed at increasing the nutritional value of beans, which are low in the essential amino acid methionine, researchers modified the phaseolin protein by replacing 20 hydrophobic residues with methionine and inserting short, methionine-rich sequences into loop regions. nih.gov Despite these significant changes (adding up to 30 additional methionines), the structural stability of the mutant proteins was very similar to the wild-type. nih.gov Thermal and urea (B33335) denaturation experiments confirmed that the modified proteins denatured at approximately the same temperature (61°C) as the original, indicating that the β-barrel structure of phaseolin is highly robust. nih.gov

As mentioned previously, fusing phaseolin with 89 amino acids from the N-terminal region of γ-zein created the chimeric protein zeolin. nih.gov This modification caused the protein to become insoluble unless its disulfide bonds were reduced and induced the formation of stable protein bodies within the endoplasmic reticulum, a characteristic of γ-zein. nih.gov This demonstrates how structural modifications can alter the protein's physicochemical properties and its subcellular destination, thereby enhancing its stability. nih.gov The detailed three-dimensional structure of phaseolin, resolved at 2.2 Å, provides a canonical model for proposing further engineered mutations to enhance its properties. rcsb.org

The promoter of the β-phaseolin gene (phas) is a model for understanding tissue-specific and developmentally regulated gene expression. It is highly active during embryogenesis but completely silent in vegetative tissues, a pattern that is maintained when transferred to heterologous plants like tobacco and Arabidopsis. nih.govum.ac.ir Engineering this promoter has been a key research objective to control the expression of transgenes.

Studies have identified numerous cis-acting regulatory elements within the proximal 295 base pairs of the promoter that are crucial for its seed-specific activity. nih.govresearchgate.netdoaj.org Site-directed mutagenesis of these elements has revealed their specific roles in regulating gene expression.

Key regulatory elements in the β-phaseolin promoter include:

G-box: This element appears to be the functional abscisic acid-responsive element. Its mutation reduces promoter activity to just 2.6% of the wild-type level. nih.govdoaj.org

E-box and CCAAAT box: These elements also mediate high levels of expression in embryos. nih.gov The E-site may act as a coupling element for G-box-mediated activation. nih.govdoaj.org

RY elements (CATGCATG motif): These motifs are crucial for expression in the cotyledons and hypocotyl but can also act as repressors in the radicle. nih.gov

ACGTSEED2 factor: This element is considered unique to the phaseolin promoter and plays a major role in the seed-specific expression. doaj.org

Replacing the native phas promoter with a constitutive promoter like CaMV-35S has been used to study the post-transcriptional regulation of phaseolin accumulation. nih.gov These promoter-swapping experiments were crucial in demonstrating that the seed-specific accumulation of phaseolin is not solely controlled at the transcriptional level but also involves post-transcriptional factors related to protein stability. nih.govdntb.gov.ua

Table 3: Key cis-Regulatory Elements in the β-Phaseolin Promoter

ElementFunction/RoleReference
G-boxMajor positive regulator; Abscisic acid response; Mutation reduces activity to 2.6% nih.govdoaj.org
E-box / E-sitePositive regulator; May act as a coupling element for the G-box nih.govdoaj.org
CCAAAT boxPositive regulator in embryos nih.gov
RY elementsPositive regulation in cotyledons and hypocotyl; Repression in the radicle nih.gov
ACGTSEED2Major role in seed-specific expression doaj.org
vicilin boxStrong negative regulatory element nih.gov

Use of Phaseolin Promoters for Heterologous Protein Expression in Research

The promoter of the β-phaseolin gene (phas) from the common bean, Phaseolus vulgaris, is a powerful and widely utilized tool in plant biotechnology for controlling the expression of foreign, or heterologous, proteins. um.ac.irnih.gov Its utility stems from its inherent characteristics of being a strong, tissue-specific, and developmentally regulated promoter. um.ac.irresearchgate.net In its native context, this promoter drives the high-level accumulation of phaseolin, the primary seed storage protein, which can constitute up to 50% of the total protein in bean seeds. um.ac.irresearchgate.net

In genetic engineering, the primary advantage of the phas promoter is its stringent spatial and temporal regulation. nih.gov Expression is robust during embryogenesis but is effectively silent in vegetative tissues such as leaves and roots. um.ac.irnih.gov This seed-specific expression is highly desirable as it confines the production of a recombinant protein to a specific, harvestable organ—the seed. This targeted accumulation can simplify downstream processing and prevent potential toxicity or metabolic burden that might arise if the foreign protein were expressed throughout the plant via a constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. um.ac.irresearchgate.net Seeds also provide a stable environment for protein storage, protecting the heterologous protein from degradation.

Research has shown that the regulatory sequences responsible for this precise control are largely contained within the proximal 295 base pairs (bp) of the promoter region. um.ac.irresearchgate.netnih.gov This compact region has a modular structure containing over 20 distinct cis-regulatory elements that act as binding sites for various transcription factors. um.ac.irnih.gov Key elements such as the G-box, E-box, and RY elements are crucial for mediating high levels of expression in the embryo. nih.gov The G-box, in particular, is a critical activator; its mutation has been shown to reduce promoter activity to just 2.6% of its normal level. um.ac.irnih.gov These elements can also confer module-specific expression within the seed, regulating gene activity in the cotyledons, hypocotyl, and radicle. nih.gov The conservation of these regulatory mechanisms is highlighted by the fact that the phas promoter maintains its seed-specific expression pattern when transferred into distantly related species like tobacco and Arabidopsis. nih.gov

The table below summarizes the key characteristics of the β-phaseolin promoter that make it valuable for research in heterologous protein expression.

CharacteristicDescriptionSource(s)
Origin Gene for β-phaseolin, the major seed storage protein of common bean (Phaseolus vulgaris). um.ac.ir
Strength Strong promoter capable of driving high levels of gene expression. um.ac.irresearchgate.net
Tissue Specificity Expression is primarily restricted to seed tissues (embryo and endosperm). nih.gov um.ac.irnih.gov
Temporal Regulation Activated during mid-to-late embryogenesis (seed development). um.ac.irnih.gov um.ac.irnih.gov
Key Regulatory Region The proximal 295 bp region is sufficient for high-level, seed-specific expression. um.ac.irresearchgate.netnih.gov
Important cis-Elements Contains numerous regulatory elements, including a G-box, E-box, RY elements, and a unique ACGTSEED2 element that are critical for high expression and specificity. um.ac.irnih.gov

Detailed research findings have consistently demonstrated the efficacy of the phaseolin promoter for driving the expression of various reporter genes and other heterologous proteins in transgenic plants. These studies have been instrumental in dissecting the promoter's function and confirming its utility for biotechnological applications.

The following table details specific research findings where the β-phaseolin promoter was used to express heterologous proteins.

Heterologous Gene/ProteinHost Plant(s)Key Research Findings
β-glucuronidase (GUS) Nicotiana tabacum (Tobacco), Arabidopsis thalianaThe phas promoter directs high levels of GUS expression specifically in the seeds of transgenic tobacco and Arabidopsis. nih.govnih.gov This system has been used extensively to identify and characterize the essential cis-regulatory elements within the promoter's 295 bp region. nih.govnih.gov
β-phaseolin Medicago sativa (Alfalfa)When the native phas promoter was replaced with the constitutive CaMV 35S promoter, high levels of phaseolin transcripts were found in all organs. However, significant protein accumulation occurred only in the mature seeds, indicating that post-transcriptional events also contribute to the seed-specific accumulation of phaseolin. nih.gov
General Heterologous Proteins Dicotyledonous Plants (e.g., Arabidopsis thaliana)Studies comparing various promoters found that the β-phaseolin promoter, along with the arcelin-5 promoter (also from P. vulgaris), achieved the highest expression levels for a heterologous protein in dicot seeds. researchgate.net

Future Directions and Emerging Research Avenues in Phaseolin Studies

Elucidation of Remaining Unknowns in Trafficking and Sorting

While the general pathway of phaseolin from the endoplasmic reticulum (ER) to the protein storage vacuole (PSV) is established, the precise molecular mechanisms governing its transport and sorting remain incompletely understood. tandfonline.comwisc.edu Future research will need to address several key unknowns:

The definitive nature of the vacuolar sorting signal: A C-terminal hydrophobic tetrapeptide has been identified as a crucial component of the sorting signal. oup.com However, the exact context and structural determinants required for its recognition are not fully elucidated. It is also unclear whether other regions of the phaseolin protein contribute to sorting efficiency.

The role of protein aggregation: Evidence suggests that newly synthesized phaseolin forms aggregates that may be linked to its sorting to the vacuole. oup.com The precise nature of these aggregates, the factors that trigger their formation, and their exact role in the sorting process are yet to be determined.

Identification and characterization of all interacting proteins: While some interacting proteins, such as the potential cargo receptor AtRMR1, have been identified, a comprehensive inventory of all proteins that interact with phaseolin during its trafficking is lacking. nih.gov Unraveling the complete interactome will be crucial for a full understanding of the sorting machinery.

The mechanism of ER retention for unassembled monomers: The process by which unassembled phaseolin monomers are retained within the ER is currently unknown. wisc.edu Understanding this quality control mechanism is essential for a complete picture of phaseolin biosynthesis.

Deeper Understanding of Regulatory Networks in Seed Development

The expression of phaseolin is tightly regulated during seed development, involving a complex interplay of genetic and epigenetic factors. nih.gov While key transcription factors have been identified, a deeper understanding of the entire regulatory network is necessary.

Future research should focus on:

Mapping the complete regulatory cascade: While factors like Pv-ALF, RLT2, and AIL5 are known to be essential for phaseolin transcription, their upstream regulators and downstream targets need to be identified to construct a comprehensive regulatory map. nih.govnih.gov

Investigating the role of chromatin remodeling: The expression of phaseolin is controlled by the positioning of nucleosomes over its TATA regions. nih.gov A more profound understanding of the enzymes and factors involved in chromatin remodeling during seed development will provide insights into how phaseolin expression is switched on and off.

Advanced Genetic and Proteomic Approaches for Diversity and Function

The diversity of phaseolin within and between different common bean gene pools is well-documented and has been a valuable tool in evolutionary and diversity studies. researchgate.netresearchgate.net Advanced genetic and proteomic approaches can provide a more detailed picture of this diversity and its functional consequences.

Emerging research avenues include:

High-throughput sequencing for comprehensive diversity analysis: Next-generation sequencing technologies can be employed to sequence the phaseolin gene family in a large number of common bean accessions. This will provide an unprecedented level of detail on the genetic diversity of phaseolin, including single nucleotide polymorphisms (SNPs) and insertions/deletions.

Advanced proteomics for in-depth characterization of phaseolin isoforms: Techniques such as two-dimensional differential in-gel electrophoresis (2D-DIGE) and advanced mass spectrometry can be used to identify and quantify the full spectrum of phaseolin isoforms and post-translational modifications present in different cultivars. researchgate.netfrontiersin.org This will allow for a more precise correlation between genotype and proteomic phenotype.

Functional characterization of different phaseolin types: While different phaseolin types (e.g., 'S' and 'T') are known, their specific functional differences are not fully understood. ucdavis.edunih.gov Advanced genetic and proteomic approaches can be used to investigate how these different types affect seed properties such as nutritional quality, digestibility, and stress tolerance.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of phaseolin's role in seed biology, it is essential to integrate data from different "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comnih.gov This systems-level approach can reveal complex interactions and regulatory networks that are not apparent from single-omics studies. mdpi.com

Future research should aim to:

Develop integrated models of phaseolin regulation and function: By combining data on gene expression, protein abundance, and metabolite profiles, researchers can build computational models that simulate the dynamics of phaseolin synthesis, accumulation, and its impact on seed metabolism.

Identify novel regulatory elements and pathways: Multi-omics data integration can help to identify novel transcription factors, microRNAs, and other regulatory molecules that influence phaseolin expression. nih.gov It can also reveal previously unknown metabolic pathways that are affected by phaseolin accumulation.

Connect genotype to phenotype with greater precision: By integrating genomic data with proteomic and metabolomic data, it will be possible to establish more precise links between specific phaseolin alleles and important agronomic traits. nih.gov

Application in Plant Breeding for Enhanced Crop Traits

The knowledge gained from fundamental research on phaseolin has significant potential for application in plant breeding to improve the nutritional value and agronomic performance of common bean. researchgate.net

Future breeding efforts could focus on:

Q & A

What experimental methods are recommended for characterizing phaseolin’s structural and conformational properties?

Basic Research Question
To analyze phaseolin's secondary structure and thermal stability, researchers should employ intrinsic fluorescence spectroscopy to monitor structural compactness under perturbants (e.g., SDS, urea), Raman spectroscopy to identify β-sheet/random coil dominance, and differential scanning calorimetry (DSC) to assess thermal denaturation temperatures (Td) and enthalpy changes (ΔH). SDS-PAGE and microchip electrophoresis are critical for resolving phaseolin polypeptide subunits, with molecular weight discrepancies addressed via normalized reference systems .

How can phaseolin be modified to enhance its methionine content for nutritional improvement?

Basic Research Question
Targeted sequence modifications in β-phaseolin genes can increase methionine residues. For example, replacing asparagine residues (linked to N-glycans) with methionine codons improves digestibility and nutritional value. Comparative studies of S- and T-type phaseolins reveal that S-type variants (e.g., S-β-phaseolin) exhibit higher methionine molar ratios, making them ideal templates for mutagenesis. Codon insertion strategies should reference genomic sequences in databases like GenBank .

What methodological challenges arise when expressing phaseolin in heterologous systems like rice?

Advanced Research Question
Transgenic expression in monocots requires replacing native bean promoters with monocot-compatible promoters (e.g., rice glutelin Gtl). Introns in phaseolin coding sequences do not hinder expression in rice, but native bean promoters are nonfunctional. Quantification via ELISA shows gene dosage effects: homozygous seeds with two chromosomal loci achieve 4.0% phaseolin content in endosperm. Crossbreeding homozygous lines may further amplify expression .

How do evolutionary studies resolve contradictions in phaseolin’s ancestral lineage?

Advanced Research Question
Direct repeat analysis in introns and cDNA comparisons across Phaseolus species reveal conserved motifs, suggesting a common precursor for legumin/vicilin-type globulins. Wild Peruvian/Ecuadorian bean populations retain a unique 21 bp repeat in intron 3, absent in cultivated varieties, supporting Mesoamerican vs. Andean gene pool divergence. Crystallographic data highlight conserved hydrophobic cores and exon-intron structures shared with angiosperm/gymnosperm storage proteins .

Why do phaseolin subunit counts vary between SDS-PAGE and microchip electrophoresis?

Advanced Research Question
Discrepancies arise from technical limitations: SDS-PAGE detects 3–6 subunits (e.g., 47.7–42.6 kDa in Sanilac), while microchip electrophoresis resolves additional low-abundance polypeptides. Variations in reagents, protein loading, and mutation-induced post-translational modifications (e.g., phosphorylation) also contribute. Reproducibility testing shows <2% deviation in microchip runs, favoring it for high-resolution polymorphism studies .

What factors influence phaseolin’s thermal stability under varying ionic conditions?

Advanced Research Question
NaCl stabilizes phaseolin’s quaternary structure by enhancing electrostatic interactions, increasing Td. Conversely, chaotropic salts (e.g., guanidine HCl) follow the lyotropic series, disrupting hydrogen bonds and reducing ΔH. Hydrophobic interactions dominate stability, as evidenced by insensitivity to DTT—phaseolin lacks inter-polypeptide disulfide bonds .

How should researchers design experiments to study phaseolin induction in response to pathogens?

Basic Research Question
Standardize phytoalexin induction using UV-treated hypocotyls or fungal elicitors (e.g., Colletotrichum lindemuthianum). Perform triplicate assays with randomized designs, and quantify phaseolin via HPLC or spectrophotometry. Sisvar or ANOVA tools can statistically validate growth inhibition rates (e.g., 74–92% reduction in fungal growth) .

How does gene dosage affect phaseolin accumulation in transgenic seeds?

Advanced Research Question
Segregation analysis in rice endosperm (3n) shows a 3:1 Mendelian ratio, with phaseolin content proportional to gene copy number: homozygous seeds (two loci) yield 4.0% phaseolin, while hemizygous seeds yield 2.2%. Quantitative ELISA and progeny screening are critical for tracking dosage effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.